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Reactive yellow 3

Cat. No.: B1329402
CAS No.: 6539-67-9
M. Wt: 593.0 g/mol
InChI Key: ASDREVVGQFYRTH-UHFFFAOYSA-N
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Description

Significance of Reactive Dyes in Contemporary Industrial Chemistry and Environmental Challenges

Reactive dyes are a cornerstone of the modern textile industry, prized for their ability to create vibrant, long-lasting colors on various fabrics. advancetextile.net Their defining feature is the formation of a covalent bond with the substrate, most notably cellulosic fibers like cotton and protein fibers like wool and silk. sustainability-directory.com This strong chemical bond results in excellent wash fastness, meaning the color resists fading through repeated laundering, a critical property for apparel and home textiles. sustainability-directory.commeghmaniglobal.com The versatility of reactive dyes allows for a wide color gamut, providing designers with a rich and diverse palette. advancetextile.netmeghmaniglobal.com Beyond textiles, these dyes also see application in the paper and leather industries. meghmaniglobal.com

Despite their industrial importance, the use of reactive dyes presents significant environmental challenges, primarily related to water pollution from dyeing effluents. advancetextile.netsustainability-directory.comiwaponline.com Key issues include:

Inefficient Fixation and Hydrolysis: The dyeing process is not completely efficient. A considerable fraction of the dye reacts with water (hydrolysis) instead of the fiber. This hydrolyzed dye cannot form a bond with the fabric and is washed out, contributing to the high pollutant load of the wastewater. sustainability-directory.com

High Resource Consumption: Traditional reactive dyeing methods are resource-intensive, requiring large volumes of water for the dyeing and subsequent washing stages. advancetextile.net The process also consumes significant energy due to the need for high temperatures to facilitate the dye-fiber reaction. advancetextile.net

Wastewater Composition: The effluent discharged from dyeing facilities is characterized by a high content of unfixed dyes, which impart intense color that can block sunlight penetration in water bodies and disrupt photosynthesis for aquatic flora. sustainability-directory.comiwaponline.com The wastewater also contains high concentrations of salts (like sodium chloride or sodium sulfate) and alkali, which are used to promote dye exhaustion and fixation, leading to high total dissolved solids (TDS) and pH levels that are challenging and costly to treat. sustainability-directory.com

High Oxygen Demand and Toxicity: The presence of dyes and other auxiliary chemicals results in high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in the effluent. iwaponline.com Furthermore, the chemical structure of many reactive dyes, particularly azo dyes, means they can break down to form byproducts, such as aromatic amines, which are known to be persistent, potentially toxic, and mutagenic. iwaponline.com

Research Focus on Reactive Yellow 3: Addressing Specific Chemical and Environmental Considerations

In response to the environmental concerns associated with reactive dyes, significant research has focused on developing effective methods for the degradation and removal of compounds like this compound from industrial wastewater. This research explores various physical, chemical, and biological treatment technologies. Another area of advanced research involves the use of this compound in specialized biochemical applications.

Wastewater Treatment Technologies

Scientific efforts are concentrated on mineralizing these dyes into less harmful substances or removing them from effluents before discharge.

Adsorption: This is a widely studied method for dye removal, with activated carbon being the most common adsorbent due to its high surface area and porosity. bibliotekanauki.pl Research shows that activated carbon can effectively adsorb reactive dyes from aqueous solutions. bibliotekanauki.plscirp.org Kinetic studies frequently indicate that the adsorption process follows a pseudo-second-order model, while equilibrium data often aligns with the Langmuir or Freundlich isotherm models, which help describe the interaction between the dye molecules and the adsorbent surface. bibliotekanauki.plscirp.orgneptjournal.comresearchgate.netsrce.hr

Table 2: Research Findings on Adsorption of Reactive Dyes

Adsorbent Dye(s) Studied Key Findings Source(s)
Commercial Activated Carbon (CAC) Reactive Bezactiv Yellow, Blue, and Red Adsorption kinetics followed a pseudo-second-order model. Equilibrium data fit the Langmuir isotherm. The process was found to be endothermic. bibliotekanauki.pl
Powdered Activated Carbon (PAC) Reactive Blue 19, Direct Red 81 The pseudo-second-order rate equation accurately represented the adsorption kinetics. The process was found to be exothermic. neptjournal.com
Activated Carbon Fiber (ACF) Four reactive dyes including a golden yellow dye Adsorption processes followed a pseudo-second-order kinetic model. The process was identified as physical adsorption due to low activation energy. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are considered highly effective for the degradation of persistent organic pollutants like reactive dyes. scispace.comasianpubs.org These methods rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively break down the complex dye molecules. mdpi.com Research on various yellow reactive dyes has demonstrated high degradation efficiency using these techniques. scispace.commdpi.comuobaghdad.edu.iqscispace.comuobaghdad.edu.iq

Table 3: Research Findings on AOPs for Reactive Yellow Dye Degradation

AOP Method Dye Studied Key Findings & Efficiency Source(s)
UV/H₂O₂ C.I. Reactive Yellow 145 ~99% decolorization achieved at pH 3.0 after 1 hour of irradiation. The degradation rate was faster in acidic conditions. scispace.comasianpubs.orgresearchgate.net
H₂O₂/TiO₂/UV Reactive Yellow Dye 98.8% decolorization was observed at a pH range of 3-7. The degradation followed pseudo-first-order kinetics. uobaghdad.edu.iqresearchgate.net
Gamma Radiation/H₂O₂ Reactive Yellow 18 99% degradation was achieved at an absorbed dose of 20 kGy and pH 3. The process significantly reduced cytotoxicity and mutagenicity. mdpi.com

Microbial Degradation: Bioremediation using microorganisms presents an eco-friendly approach to dye treatment. Certain species of bacteria and fungi have been identified that can decolorize and degrade reactive dyes. researchgate.net For instance, enzymes like laccase and lignin (B12514952) peroxidase, produced by some actinomycetes, are capable of breaking down Reactive Yellow dye. researchgate.net Studies have shown that microorganisms can effectively remove color from dye solutions, although the efficiency depends on conditions such as pH, temperature, and the presence of other nutrients. researchgate.net

Biochemical Research Applications

Beyond its role as a colorant, this compound has been adapted for use in advanced biochemical research.

Affinity Chromatography: The dye can be chemically linked (immobilized) to a solid support matrix, such as cross-linked agarose (B213101) beads. gbiosciences.comsigmaaldrich.com This dye-ligand affinity resin is used to purify specific proteins from complex biological mixtures. gbiosciences.comsigmaaldrich.comresearchgate.net Proteins that have a binding affinity for the dye's structure, such as certain nucleotide-binding enzymes, can be selectively captured by the resin and later eluted in a purified form. Documented applications include the purification of citrate (B86180) synthase and human cholesteryl ester transfer protein. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN8O7S2 B1329402 Reactive yellow 3 CAS No. 6539-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDREVVGQFYRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064407
Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-
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Molecular Weight

593.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6539-67-9
Record name 3-[2-[2-(Acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,5-naphthalenedisulfonic acid
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Record name Reactive Yellow 3
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Record name 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-
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Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-
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Record name 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,5-disulphonic acid
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Advanced Synthesis and Chemical Modification Strategies Pertinent to Reactive Yellow 3 Research

Methodologies for Novel Reactive Yellow 3 Analog Synthesis for Mechanistic Studies

The synthesis of novel analogs of this compound is crucial for investigating structure-activity relationships, reaction kinetics, and the mechanisms of dye-substrate interaction. These studies often involve systematic modifications to the dye's core structure.

The conventional synthesis of this compound itself provides a template for analog development. It is typically a multi-step process:

Diazotization: An aromatic amine, 3-aminonaphthalene-1,5-disulfonic acid, is converted into a diazonium salt. worlddyevariety.comchemicalbook.com

Coupling: The diazonium salt is reacted with a coupling component, N-(3-aminophenyl)acetamide hydrochloride. worlddyevariety.comchemicalbook.com

Condensation: The resulting aminoazo compound is condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comchemicalbook.com

Building on this framework, researchers can synthesize novel analogs for mechanistic studies by altering the starting materials or reaction conditions. For instance, patent literature describes general methods for synthesizing new reactive dyes by varying the amine and coupling components, leading to compounds with potentially different shades, reactivity, and fastness properties. google.com Strategies include diazotizing different substituted anilines and employing various coupling partners to create a library of structurally related dyes. google.com

A key area of research is the development of analogs with enhanced environmental profiles, such as those enabling salt-free dyeing. One approach involves incorporating cationic groups, like quaternary ammonium (B1175870) salts, into the dye structure. researchgate.net This modification enhances the dye's affinity for anionic substrates like cotton, reducing the need for high salt concentrations in the dyeing process. researchgate.net The synthesis of such analogs allows for detailed mechanistic studies into the electrostatic interactions that govern dye uptake and fixation. researchgate.net

Furthermore, advanced synthesis techniques are being explored to improve reaction efficiency. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for other pyrimidine-based reactive dyes, a strategy that could be adapted for the synthesis of novel triazine-based analogs like those of this compound. researchgate.net

ParameterConventional SynthesisNovel Analog Synthesis (Example)
Diazo Component 3-Aminonaphthalene-1,5-disulfonic acid worlddyevariety.comm-Aminophenyltrimethylammonium salt researchgate.net
Coupling Component N-(3-aminophenyl)acetamide hydrochloride worlddyevariety.com3-(N,N-diethylamino) acetanilide (B955) researchgate.net
Key Modification Standard monochlorotriazine structureIncorporation of a cationic quaternary ammonium group researchgate.net
Goal of Analog Standard dyeing performanceMechanistic study of salt-free dyeing; enhanced substrate affinity researchgate.net

Functionalization of this compound for Enhanced Reactivity and Targeted Applications

The functionalization of this compound leverages its inherent reactivity to create materials with specialized properties. The electrophilic chlorine atom on the triazine ring readily undergoes nucleophilic substitution with groups like hydroxyls (-OH) and amines (-NH2), allowing the dye to be covalently grafted onto various substrates. aip.org This principle is the basis of its use in textiles but is also exploited for more advanced applications.

One significant application is in the field of affinity chromatography. This compound can be covalently immobilized onto a solid support, such as cross-linked agarose (B213101) beads, to create a specialized purification medium. gbiosciences.com This functionalized resin is used for the purification of proteins that have an affinity for the dye's structure, which can mimic the binding sites of natural cofactors or substrates. gbiosciences.com For example, immobilized this compound has been successfully used to purify enzymes like citrate (B86180) synthase. gbiosciences.com

Another area of research involves the surface functionalization of nanomaterials. Scientists have modified gallium oxyhydroxide (GaOOH) nanostructures with reactive dyes to improve their stability in aqueous solutions. aip.org In this process, the dye's reactive group forms a covalent bond with the hydroxyl groups on the surface of the GaOOH nanoparticles. aip.org This functionalization not only passivates the nanoparticle surface but also alters its chemical and physical properties, which is a promising strategy for developing materials for applications in biomedical imaging and energy storage. aip.org

ApplicationSubstrateFunctional Group on SubstrateResulting ProductPurpose
Affinity Chromatography 6% Cross-linked Agarose gbiosciences.comHydroxyl (-OH)Immobilized this compound Resin gbiosciences.comPurification of dye-binding proteins (e.g., citrate synthase) gbiosciences.com
Nanomaterial Stabilization Gallium Oxyhydroxide (GaOOH) Nanostructures aip.orgHydroxyl (-OH)Dye-functionalized GaOOH nanoparticles aip.orgEnhance stability and tune properties of the nanomaterial in aqueous solutions aip.org

Derivatization of this compound for Analytical Probe Development

The ability of this compound to covalently bond with specific functional groups makes it a candidate for development into an analytical probe. Derivatization in this context refers to the reaction of the dye with an analyte to form a new compound (a derivative) that is more easily detected or separated. mdpi.com

The core principle involves using the reactive chlorotriazine ring as a "tag" for molecules of interest, particularly biomolecules. Many biological molecules, such as peptides and proteins, contain primary amine groups (-NH2) in their lysine (B10760008) residues or at their N-terminus. thermofisher.com Under appropriate pH conditions, these amine groups can act as nucleophiles, attacking the triazine ring of this compound to form a stable, covalent bioconjugate. thermofisher.com

This derivatization strategy can be used to label small peptides in organic solvents, allowing for their detection and purification using chromatographic methods like HPLC. thermofisher.com The resulting dye-peptide conjugate carries the chromophore of this compound, making it detectable by UV-Vis spectroscopy. While this compound itself is not a strong fluorophore, the principle of tagging is central to probe development. An ideal derivatizing reagent for fluorescence-based detection would be designed with a highly fluorescent core while retaining a reactive group similar to that of RY3. mdpi.com

The versatility of the triazine chemistry allows for reaction with other nucleophiles as well. For instance, maleimide-based reagents are known for their specific reactivity towards thiol groups (-SH) found in cysteine residues. acs.org By analogy, the chlorotriazine ring of RY3 could also be targeted for derivatizing thiol-containing molecules, expanding its potential use in proteomics and other areas of biochemical analysis. The development of such probes requires careful optimization of reaction conditions to ensure specific and quantitative derivatization of the target analyte. acs.org

Analytical TargetReactive Group on TargetDerivatization PrinciplePotential Application
Peptides/Proteins Amine (-NH₂) thermofisher.comNucleophilic substitution at the chlorotriazine ring to form a dye-peptide conjugate. thermofisher.comLabeling peptides for HPLC purification and detection. thermofisher.com
Thiol-containing molecules (e.g., Cysteine) Thiol (-SH) acs.orgNucleophilic substitution at the chlorotriazine ring to form a dye-thiol conjugate.Quantitation of biological thiols in complex samples. acs.org
Carboxylic Acids Carboxyl (-COOH)Two-step derivatization: activate carboxyl group and couple with an amine-containing linker, which then reacts with the dye. thermofisher.comTagging of metabolites or biomolecules lacking primary amine/thiol groups.

Comprehensive Analysis of Reactive Yellow 3 Degradation and Remediation Pathways

Advanced Oxidation Processes (AOPs) for Reactive Yellow 3 Decolorization and Mineralization

AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a broad spectrum of organic compounds, leading to their decolorization and, ultimately, mineralization into simpler, less harmful substances like carbon dioxide and water. iwaponline.comderpharmachemica.comsemanticscholar.org

Ozonation-Based Methodologies (e.g., O3/UV Photo-oxidation)

Ozonation is a potent AOP for treating dye-containing wastewater. tandfonline.com Ozone (O3), a powerful oxidant, can directly react with the chromophores of dye molecules, leading to rapid decolorization. tandfonline.comraco.cat The effectiveness of ozonation can be further enhanced by combining it with ultraviolet (UV) radiation (O3/UV), which promotes the generation of hydroxyl radicals, leading to more efficient degradation.

The O3/UV photo-oxidation process has also proven effective. Under optimal conditions (pH 9, 40-minute contact time, 0.9 g/h ozone concentration, and an initial dye concentration of 10 mg/L), the O3/UV process achieved a 96% removal efficiency for synthetic this compound solutions and 85% for real wastewater samples. deswater.com

Method Conditions Decolorization Efficiency DOC/TOC Removal Reference
Ozonation0.5 - 1 hour75% - 85%3% (1 hr), 40% (4 hr) tandfonline.com
O3/UVpH 9, 40 min, 0.9 g/h O396% (synthetic), 85% (real)Not Specified deswater.com
O3/FentonpH 3.68, [H2O2]/[Fe2+] 29.19, O3 18.49 mg/min>93%Not Specified iwaponline.com

Fenton and Photo-Fenton Chemistry for this compound Degradation

Fenton and photo-Fenton processes are widely used AOPs that utilize the reaction between hydrogen peroxide (H2O2) and iron ions (typically Fe2+) to generate hydroxyl radicals. asianpubs.orgresearchgate.net The photo-Fenton process enhances this reaction through UV irradiation, leading to a higher production of hydroxyl radicals. asianpubs.orgresearchgate.net

In homogeneous Fenton systems, both the iron catalyst and the reactants are in the same phase (liquid). Studies on the degradation of a similar dye, Reactive Yellow 145, have shown that the Fenton process can achieve 91.4% decolorization within 30 minutes under optimal conditions (pH 3, 3.5 x 10^-5 M Fe2+, and 0.005 M H2O2). asianpubs.org The photo-Fenton process under the same conditions was even more efficient, achieving 97.8% decolorization. asianpubs.org However, the Chemical Oxygen Demand (COD) removal was higher for the Fenton process (52.27%) compared to the photo-Fenton process (38.63%). asianpubs.org

For this compound, the homogeneous Fenton process with UV irradiation has been shown to be highly effective, achieving 95-100% decolorization and 78-84% mineralization under optimal conditions (Fe2+/H2O2 = 0.5mM/20mM). researchgate.net Solar-driven photo-Fenton processes have also been investigated for other reactive yellow dyes, demonstrating over 90% decolorization in 20 minutes for Reactive Yellow 86. nih.gov

Heterogeneous Fenton systems utilize solid catalysts, which can be easily separated and reused, addressing a key drawback of homogeneous systems. e3s-conferences.org These catalysts often consist of iron or other transition metals supported on various materials.

Research on a similar dye, Reactive Yellow KE-4R, using a heterogeneous Fenton system demonstrated a degradation rate of 93.86% under optimal conditions (pH 4, 800 mg/L H2O2, 20 g catalyst, 60°C, and 9 minutes residence time). scientific.net Other studies have explored the use of bimetallic catalysts, such as Cu-Fe supported on polytetrafluoroethylene (PTFE) fibers, for the degradation of reactive dyes, achieving complete decolorization. unpaywall.org Iron-exchanged zeolites have also been used as heterogeneous Fenton-like catalysts for the degradation of reactive dyes like Procion Yellow. mdpi.com

System Catalyst Conditions Decolorization Efficiency COD/TOC Removal Reference
Homogeneous FentonFe2+pH 3, 3.5 x 10^-5 M Fe2+, 0.005 M H2O291.4% (RY 145)52.27% COD (RY 145) asianpubs.org
Homogeneous Photo-FentonFe2+/UVpH 3, 3.5 x 10^-5 M Fe2+, 0.005 M H2O297.8% (RY 145)38.63% COD (RY 145) asianpubs.org
Homogeneous UV/FentonFe2+/UVFe2+/H2O2 = 0.5mM/20mM95-100% (RY 3)78-84% Mineralization (RY 3) researchgate.net
Heterogeneous FentonNot SpecifiedpH 4, 800 mg/L H2O2, 20 g catalyst, 60°C93.86% (RY KE-4R)Not Specified scientific.net
Heterogeneous UV/FentonCu-Fe/PTFENot SpecifiedComplete<80% TOC unpaywall.org

Peroxydisulfate (B1198043) Activation Strategies (e.g., UV-activated, Fe2+-activated)

Peroxydisulfate (S2O8^2-), a strong oxidant, can be activated by heat, UV radiation, or transition metals like Fe2+ to generate sulfate (B86663) radicals (SO4•−), which are also highly effective in degrading organic pollutants. elsevier.es

Studies on the degradation of Reactive Yellow 17 using activated peroxydisulfate have shown that the degradation efficiency follows the order: S2O8^2−/Fe2+/UV > S2O8^2−/UV > S2O8^2−/Fe2+ > UV > S2O8^2−. elsevier.es This indicates that the combination of UV light and Fe2+ is the most effective method for activating peroxydisulfate. The process has been shown to be efficient for both degradation and mineralization of the dye. elsevier.es Research on Reactive Yellow 145 using a sonocatalytic process with persulfate achieved a maximum TOC removal of 92.98%. researchgate.net

Hydrogen Peroxide-Based Advanced Oxidation (e.g., H2O2/UV, H2O2/TiO2/UV)

Hydrogen peroxide can be activated by UV light (H2O2/UV) to produce hydroxyl radicals. researchgate.net This process can be further enhanced by using a photocatalyst like titanium dioxide (TiO2) in the H2O2/TiO2/UV system.

For Reactive Yellow dye, the H2O2/TiO2/UV process has been shown to be effective, with a maximum removal efficiency of 93.7% achieved at pH 7, 400 mg/L of H2O2, and 25 mg/L of TiO2. researchgate.net The degradation rate was found to follow pseudo-first-order kinetics. researchgate.net Another study on a reactive yellow dye using the H2O2/UV process showed that it is an effective method for decolorization. researchgate.net

Method Conditions Removal Efficiency Reference
H2O2/TiO2/UVpH 7, 400 mg/L H2O2, 25 mg/L TiO293.7% researchgate.net
H2O2/UVNot SpecifiedEffective for decolorization researchgate.net

Electrochemical Oxidation Techniques for this compound Removal

Electrochemical oxidation processes represent a promising avenue for the treatment of textile effluents laden with recalcitrant dyes like this compound. These methods utilize electrochemically generated oxidizing agents to break down complex organic molecules. The process can occur through direct oxidation on the anode surface or indirect oxidation via mediators generated in the bulk solution, such as hydroxyl radicals (•OH), ozone, and hydrogen peroxide. d-nb.info

Research into the electrochemical degradation of similar reactive dyes provides insight into the potential efficacy of these techniques for this compound. Studies have explored various anode materials and process types, including anodic oxidation (AO) and the electro-Fenton (EF) process.

In anodic oxidation, the choice of anode material is critical. Boron-doped diamond (BDD) anodes are noted for their high electrochemical activity and ability to generate powerful hydroxyl radicals. researchgate.net For instance, the degradation of Reactive Yellow HF (RYHF) was investigated using both Platinum (Pt) and BDD anodes. nih.gov The study demonstrated that BDD anodes were generally more effective. Similarly, research on Disperse Yellow 3 (DY3) highlighted the superior efficiency of BDD anodes, especially in the presence of sulfate, which generates sulfate radicals that accelerate degradation. researchgate.net Graphite electrodes have also been employed for the electro-oxidation of C.I. Reactive Yellow 186, achieving high decolorization and COD removal under optimized conditions. d-nb.info

The electro-Fenton process, another advanced electrochemical technique, involves the in-situ generation of hydroxyl radicals through the reaction of electro-generated hydrogen peroxide and a ferrous iron catalyst. This method was successfully applied to treat solutions containing Reactive Yellow HF, achieving significant degradation in a flow reactor. nih.gov

Table 1: Research Findings on Electrochemical Oxidation of Various Reactive Yellow Dyes

Dye Name Electrode/Process Key Conditions Result Reference
C.I. Reactive Yellow 186 Graphite electrodes pH 3.9, 0.11 M NaCl, 18 min electrolysis 99% decolorization, 73% COD removal d-nb.info
Reactive Yellow HF (RYHF) Anodic Oxidation with BDD anode 50 mA/cm², pH 3, 0.05 M Na₂SO₄ Significant decolorization and degradation nih.gov
Reactive Yellow HF (RYHF) Electro-Fenton with BDD cathode 80 mA/cm², 7 L/min flow rate High degradation rate for 100-300 mg/L solutions nih.gov
Reactive Yellow 125 Platinum anode 12V, with membrane, 0.1M Na₂SO₄ COD below 30 mg/L O₂ after 30 minutes electrochemsci.org
Disperse Yellow 3 (DY3) Boron-Doped Diamond (BDD) anode Sulfate medium Degradation was 8 times more efficient than in nitrate (B79036) medium researchgate.net

Sonochemical Degradation of this compound

Sonochemical degradation utilizes high-intensity ultrasound to induce acoustic cavitation in an aqueous solution—the formation, growth, and violent collapse of microscopic bubbles. iwaponline.com This collapse creates localized "hot spots" with extreme temperatures and pressures, leading to the pyrolysis of entrapped substances and the generation of highly reactive free radicals (like •OH) from the dissociation of water molecules. These effects contribute to the decomposition and destruction of complex dye molecules. iwaponline.comiwaponline.com

Studies on the sonochemical degradation of dyes similar to this compound, such as Reactive Yellow 39 (RY39), have demonstrated the technology's effectiveness. In one study, a ZrO₂/biochar nanocomposite was used as a catalyst to enhance the process, a method known as sonocatalysis. researchgate.netcapes.gov.brnih.gov The high sonocatalytic activity was attributed to mechanisms of sonoluminescence and hot spots. researchgate.netcapes.gov.brnih.gov Key operational parameters influencing degradation efficiency include the initial dye concentration, ultrasonic power, and catalyst dosage. researchgate.netcapes.gov.br Research has shown that degradation efficiency increases with higher ultrasonic power and catalyst dosage but decreases with a higher initial dye concentration. researchgate.net The pivotal role of hydroxyl radicals in the degradation pathway has been confirmed through experiments using radical scavengers, which significantly inhibited the process. nih.gov

Another investigation focused on the use of sonochemical reactors (SCR) for the degradation of a generic Reactive Yellow dye. iwaponline.comiwaponline.com The results indicated that treatment time, frequency, and reactor power were critical factors. Maximum degradation was achieved at a specific combination of these parameters, confirming that sonochemical reactors can be effectively employed for the remediation of reactive dyes. iwaponline.comiwaponline.com

Table 2: Research Findings on Sonochemical Degradation of Reactive Yellow Dyes

Dye Name System Key Conditions Result Reference
Reactive Yellow 39 Sonocatalysis with ZrO₂/biochar 300 W power, 1.5 g/L catalyst, 20 mg/L initial dye conc., pH 6 96.8% degradation efficiency researchgate.netcapes.gov.brnih.gov
Reactive Yellow Sonochemical Reactor (SCR) 500 W power, 130 kHz frequency, 120 min treatment time Most effective conditions for maximum degradation iwaponline.comiwaponline.com

Photocatalytic Transformation of this compound

Photocatalysis is an advanced oxidation process that involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. This technique has been widely studied for the degradation of organic pollutants, including reactive dyes.

Titanium Dioxide (TiO₂)-Based Photocatalysis

Titanium dioxide (TiO₂) is the most extensively used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. When TiO₂ is irradiated with photons of energy equal to or greater than its band gap (3.2 eV for anatase), electron-hole pairs are generated. These charge carriers can migrate to the catalyst surface and initiate redox reactions, producing highly reactive oxygen species (ROS) like hydroxyl radicals that can mineralize organic dyes into simpler, less harmful compounds.

Bulk TiO₂ Systems

Bulk TiO₂ systems, typically involving a suspension of TiO₂ powder in the contaminated water, have been shown to be effective for degrading reactive dyes under UV or solar irradiation. Research on Reactive Yellow 14 demonstrated that the degradation efficiency is influenced by several operational parameters. qut.edu.au A study on the photocatalytic degradation of a reactive yellow dye using a TiO₂/UV/H₂O₂ system found that the highest decolorization rates (98.8%) were achieved at a pH range between 3 and 7. researchgate.netuobaghdad.edu.iq The addition of hydrogen peroxide (H₂O₂) can enhance the degradation rate by acting as an additional source of hydroxyl radicals; however, excessive amounts can reduce efficiency by scavenging the generated radicals. uobaghdad.edu.iq The degradation rate typically follows pseudo-first-order kinetics and decreases as the initial dye concentration increases. uobaghdad.edu.iqbanglajol.info Comparative studies have also shown that other catalysts like Zinc Oxide (ZnO) can sometimes exhibit higher activity than TiO₂ for the same dye under similar conditions. qut.edu.au

Immobilized TiO₂ Systems on Substrate Materials

A significant practical challenge of using TiO₂ in suspension is the post-treatment separation of the fine catalyst particles from the water. To overcome this, TiO₂ can be immobilized on various inert substrates. This approach eliminates the need for a catalyst removal step, making the process more applicable for continuous-flow systems. scirp.org

Successful immobilization has been achieved on different materials. In one study, TiO₂ was immobilized onto ceramic plates using cement as a binder for the degradation of Reactive Yellow under UV light. banglajol.inforesearchgate.net The immobilized system proved effective, with about 60% degradation of a 200 ppm dye solution achieved in 360 minutes in a batch reactor. banglajol.info In another application, TiO₂ was coated onto non-woven fibers to treat Reactive Yellow 145 (RY 145). scirp.org This study investigated the influence of various parameters, finding that the degradation rate was highest in an acidic medium (pH 3) and could be enhanced by the presence of certain inorganic ions and hydrogen peroxide. scirp.org

Graphene Quantum Dot-Incorporated TiO₂ Composites

To improve the photocatalytic efficiency of TiO₂, especially under visible light, researchers have focused on creating composite materials. Graphene quantum dots (GQDs) have emerged as a promising material for this purpose due to their unique photoluminescence properties, high stability, and ability to act as a sensitizer (B1316253) for semiconductor catalysts. nih.govacs.org

When incorporated into a TiO₂ matrix, GQDs can enhance performance in several ways: they improve visible light absorption, facilitate charge separation at the GQD-TiO₂ interface, and promote the transfer of electrons, thereby quenching the rapid recombination of electron-hole pairs. acs.orgresearchgate.net A study on the degradation of Reactive Yellow 145 (RY 145) using a GQD-TiO₂ nanocomposite synthesized via the sol-gel method demonstrated significantly enhanced photocatalytic activity under visible light. nih.govacs.orgnih.gov The composite achieved 99.3% discoloration of the dye in just 30 minutes. nih.govacs.orgnih.gov The primary reactive species responsible for the degradation was identified as the superoxide (B77818) radical (O₂•⁻). acs.orgresearchgate.net The composite also showed excellent stability, with only a 9% decline in performance after seven recycling cycles. nih.gov

Table 3: Research Findings on TiO₂-Based Photocatalysis of Reactive Yellow Dyes

Dye Name Catalyst System Key Conditions Result Reference
Reactive Yellow Bulk TiO₂/UV/H₂O₂ pH 3-7 98.8% decolorization researchgate.netuobaghdad.edu.iq
Reactive Yellow Immobilized TiO₂ on ceramic plates Batch mode, UV irradiation, 360 min ~60% degradation of 200 ppm solution banglajol.info
Reactive Yellow 145 Immobilized TiO₂ on non-woven fibers pH 3, UV irradiation Complete degradation achieved, rate influenced by ions and H₂O₂ scirp.org
Reactive Yellow 145 Graphene Quantum Dot-Incorporated TiO₂ Visible light irradiation, 30 min 99.3% discoloration nih.govacs.orgnih.gov

Semiconductor-Based Photocatalysts Beyond TiO2

While titanium dioxide (TiO2) is a widely studied photocatalyst, other semiconductors have demonstrated significant efficacy in the degradation of reactive dyes like this compound (RY3). Zinc oxide (ZnO), for instance, has emerged as a promising alternative due to its comparable wide bandgap (3.2-3.37 eV) and in some cases, greater quantum efficiency. nih.govqut.edu.au Studies have shown that ZnO can be more effective than TiO2 for the degradation of certain reactive dyes under both UV and solar irradiation. qut.edu.auscielo.br For the photocatalytic degradation of Reactive Yellow 14, the order of activity was found to be ZnO > TiO2 (P25) > TiO2 (anatase). qut.edu.auscielo.br This enhanced activity of ZnO is sometimes attributed to its higher reactivity in generating hydroxyl radicals, the primary oxidizing species in the photocatalytic process. qut.edu.au

The photocatalytic performance of ZnO nanoparticles in degrading Reactive Yellow 186 has been demonstrated, with the process following pseudo-first-order kinetics. researchgate.netscirp.org The efficiency of degradation is influenced by operational parameters such as initial dye concentration, catalyst dosage, and pH. scirp.org For instance, the optimal conditions for the decolorization of Reactive Yellow 14 using ZnO under UVA light were an initial dye concentration of 50 mg/L, a ZnO dose of 3.5 g/L, and a pH of 6.75. scirp.org

Coupling semiconductors to create heterojunctions is another strategy to enhance photocatalytic activity. These composite materials can improve charge separation and reduce the recombination of electron-hole pairs, a major limiting factor in photocatalysis. rsc.org For example, a TiO2–Ag3PO4 composite showed higher photocatalytic activity for the degradation of various pollutants compared to bare TiO2 and Ag3PO4. rsc.org Similarly, a visible-light-driven Ag2O–Co3O4 Z-scheme photocatalyst demonstrated enhanced degradation of a reactive yellow dye, with the rate constant being 2.8 times higher than that of Co3O4 alone. rsc.org The coupling of Ag2O with Co3O4 improved the photocatalytic performance from 55% to 100% for a 100 mg/L dye solution. rsc.org Other composite systems, such as TiO2/MWCNT, have also shown improved photocatalytic activity compared to bare TiO2 for the degradation of reactive dyes. pwr.edu.pl

The choice of semiconductor can significantly impact the degradation efficiency, as summarized in the table below.

PhotocatalystTarget DyeLight SourceKey FindingsReference
ZnOReactive Yellow 14UV/SolarZnO showed higher activity than TiO2 (P25 and anatase). qut.edu.auscielo.br
ZnOReactive Yellow 186Not SpecifiedEffective degradation following pseudo-first-order kinetics. researchgate.net
ZnOReactive Yellow 14UVAOptimal conditions: 50 mg/L dye, 3.5 g/L ZnO, pH 6.75. scirp.org
TiO2–Ag3PO4General PollutantsUV-VisEnhanced activity due to efficient charge separation. rsc.org
Ag2O–Co3O4Reactive Yellow DyeVisible Light2.8 times higher rate constant than Co3O4 alone. rsc.org
TiO2/MWCNTReactive Yellow 145UVA/UVA-LEDImproved photocatalytic activity compared to bare TiO2. pwr.edu.pl

Influence of Illumination Spectrum on Photocatalytic Efficiency

The efficiency of photocatalytic degradation of this compound is critically dependent on the spectrum of the illumination source. Traditional photocatalysis has heavily relied on UV light sources because the wide bandgap of semiconductors like TiO2 and ZnO requires high-energy photons to excite electrons from the valence band to the conduction band. mdpi.com UV irradiation has been shown to be effective in the mineralization of reactive dyes. researchgate.net For instance, a study on three commercial textile dyes, including a reactive yellow dye, found that UV irradiation could efficiently degrade them. researchgate.net

However, UV light constitutes only a small fraction (about 4-5%) of the solar spectrum, which limits the practical application of these technologies for large-scale wastewater treatment. mdpi.com Consequently, there is a significant research effort to develop photocatalysts that can be activated by visible light, which accounts for a much larger portion of the solar spectrum. mdpi.com

Several strategies are being explored to shift the photoresponse of catalysts into the visible light region. One approach is the use of dye sensitization, where the dye itself absorbs visible light and then transfers energy to the semiconductor. Another, more permanent solution, involves modifying the photocatalyst. Doping the semiconductor with metal or non-metal atoms can create defects and alter the electronic band structure, enabling visible light absorption. For example, Fe-doped titania catalysts have been investigated for the photocatalytic degradation of reactive dyes under visible light. uniroma1.it

Another successful strategy is the coupling of semiconductors with materials that have strong visible light absorption, such as graphene quantum dots (GQDs). nih.govacs.org When combined with TiO2, GQDs can act as sensitizers, absorbing visible light and injecting electrons into the conduction band of TiO2. nih.govacs.org A GQD-TiO2 nanocomposite demonstrated 99.3% discoloration of Reactive Yellow 145 within 30 minutes under visible light irradiation. nih.govacs.org Mechanistic studies revealed that superoxide radicals were the primary reactive species responsible for the degradation in this system. nih.gov

The development of Z-scheme photocatalysts, such as Ag2O–Co3O4, has also proven effective for visible-light-driven degradation of reactive yellow dyes. rsc.org These systems mimic natural photosynthesis to achieve efficient charge separation and strong redox potential under visible light. The use of alternative light sources, such as UVA-LEDs, is also being explored as a more energy-efficient option compared to conventional UV lamps. pwr.edu.pl

The following table summarizes research findings on the influence of the illumination spectrum.

PhotocatalystTarget DyeLight SourceKey FindingsReference
TiO2 (Degussa P25)Reactive Yellow 17Solar/UVSolar irradiation is effective for mineralization, though slightly less efficient than UV. researchgate.net
Fe-doped TiO2Reactive DyesVisible LightInvestigated for visible-light-driven degradation. uniroma1.it
GQD–TiO2Reactive Yellow 145Visible Light99.3% discoloration in 30 minutes; GQDs act as sensitizers. nih.govacs.org
Ag2O–Co3O4Reactive Yellow DyeVisible LightEfficient and stable Z-scheme photocatalyst for visible light degradation. rsc.org
TiO2/MWCNTReactive Yellow 145UVA-LEDUVA-LEDs are a viable alternative to conventional UV lamps. pwr.edu.pl

Adsorptive Removal Mechanisms and Technologies for this compound

Adsorption is a widely recognized and effective technique for removing dyes from wastewater due to its operational simplicity and cost-effectiveness. ajchem-a.comacs.org Various adsorbents have been investigated for the removal of reactive dyes, including this compound.

Carbonaceous Adsorbents

Activated carbon (AC) is a highly effective adsorbent for dye removal because of its large surface area, porous structure, and high surface reactivity. acs.orgwisdomlib.org It has been successfully used to remove various reactive dyes from aqueous solutions. scirp.orguobaghdad.edu.iq The adsorption capacity of AC for reactive dyes is influenced by factors such as pH, initial dye concentration, and temperature. scirp.orgresearchgate.net For instance, the removal of three reactive dyes, including a reactive yellow, was found to be maximal at a pH between 4.5 and 6.0. scirp.org One study on the removal of Reactive Yellow 145 using activated carbon derived from fire stick wood found an optimal pH of 6 and an adsorbent dosage of 0.4 g for maximum removal. wisdomlib.org

A significant challenge with using activated carbon is its regeneration, which is crucial for the economic viability of the adsorption process. researchgate.netnih.gov Several regeneration methods exist, including thermal and chemical treatments. researchgate.net Thermal regeneration, while common, can be energy-intensive and may lead to some loss of the carbon material. acs.orgnih.gov Chemical regeneration involves using solvents, acids, bases, or oxidizing agents to desorb the adsorbed dyes. researchgate.net For example, a 40% isopropanol (B130326) solution in water was found to be an effective regenerant for an activated carbon laden with a yellow dye, achieving a 54% desorption efficiency. researchgate.net Another study found that 8M acetic acid was optimal for regenerating activated carbon saturated with Methylene (B1212753) Blue. pandawainstitute.com The choice of regenerant depends on the specific dye and the nature of the adsorbent-adsorbate interaction.

AdsorbentTarget DyeKey Findings on Efficacy & RegenerationReference
Activated CarbonReactive Yellow, Red, BlueMaximum removal at pH 4.5-6.0. scirp.org
Activated Carbon from Fire Stick WoodReactive Yellow 145Optimal pH 6, dosage 0.4 g for 90.32% removal. wisdomlib.org
Activated CarbonYellow DyeRegenerated with 40% isopropanol, 54% desorption efficiency. researchgate.net
Millettia thonningii Seed Pods ACMethylene BlueRegenerated with 8M acetic acid. pandawainstitute.com

Biochar, a charcoal-like material produced from the pyrolysis of biomass, is gaining attention as a low-cost and environmentally friendly adsorbent. nih.gov It can be produced from various agricultural wastes, such as coffee husks or corn stalks. semanticscholar.orgresearchgate.net The effectiveness of biochar can be enhanced through modification. nih.gov

Surface modification of biochar can significantly improve its adsorption capacity for anionic dyes like this compound. For example, modifying biochar with a cationic surfactant such as Cetyltrimethylammonium bromide (CTAB) creates a positively charged surface that enhances the adsorption of negatively charged anionic dyes. semanticscholar.orgresearchgate.net A study using CTAB-modified coffee husk biochar demonstrated an 83.7% removal efficiency for Reactive Yellow 145, which was about 9 times higher than that of conventional activated carbon. semanticscholar.orgresearchgate.nettci-thaijo.org Interestingly, the solution pH had no significant effect on the dye removal efficiency of this modified biochar. semanticscholar.orgtci-thaijo.org

Acid or base treatment is another common modification method to enhance biochar's adsorptive properties by introducing functional groups and altering the surface charge. nih.gov The adsorption process onto biochar can involve various mechanisms, including pore filling, π–π interactions, and hydrogen bonding. nih.gov

AdsorbentTarget DyeModificationKey FindingsReference
Coffee Husk BiocharReactive Yellow 145CTAB83.7% removal efficiency, 9-fold higher than conventional AC. semanticscholar.orgresearchgate.nettci-thaijo.org
Corn Stalk BiocharReactive Yellow 145KOH activation96.9% adsorption capacity at optimal conditions. walshmedicalmedia.com
General BiocharOrganic DyesAcid/Base treatmentEnhances adsorption capability by altering surface chemistry. nih.gov

Polymer-Based and Composite Adsorbents

Polymeric adsorbents and their composites are emerging as effective materials for dye removal. researchgate.netrsc.org Polymers offer advantages such as high surface area, adjustable surface chemistry, and potential for regeneration. nih.gov However, their mechanical strength can be a limitation, which can be improved by creating composites with other materials like clays (B1170129) or inorganic nanoparticles. ajchem-a.com

Hydrogel nanocomposites, for instance, have shown high adsorption capacities for reactive yellow dye. ajchem-a.comajchem-a.com A study using hydrogel nanocomposites made from polyacrylic acid (poly(AAC)) and poly N-isopropylacrylamide (poly(NIPAM)) with montmorillonite (B579905) clay reported maximum adsorption capacities of 168.3 mg/g and 108.22 mg/g, respectively, for a reactive yellow dye. ajchem-a.comajchem-a.com The adsorption was found to be most effective in an acidic environment. ajchem-a.com

Hybrid polymer adsorbents are also being developed. For example, polypropylene (B1209903) microparticles loaded with nickel hydroxide (B78521) were used to remove Reactive Yellow 145. nih.gov The combination of inorganic particles with polymers can create efficient adsorbents for water remediation. nih.gov

Carbon-silica composites have also been investigated for the removal of basic yellow dyes, demonstrating high adsorption capacities. mdpi.com These composite materials often exhibit synergistic properties, leading to enhanced performance compared to their individual components. mdpi.com

AdsorbentTarget DyeAdsorption Capacity / EfficiencyKey FindingsReference
Poly(AAC)-MMT NanocompositeReactive Yellow168.3 mg/gFreundlich isotherm fit, pseudo-second-order kinetics. ajchem-a.comajchem-a.com
Poly(NIPAM)-MMT NanocompositeReactive Yellow108.22 mg/gOptimal adsorption in an acidic environment (pH < 7). ajchem-a.comajchem-a.com
NiH/PP Hybrid AdsorbentReactive Yellow 145Not specifiedEffective removal by hydroxide-rich hybrid microparticles. nih.gov
Carbon-Silica CompositeC.I. Basic Yellow 2716.3-733.2 mg/gFreundlich isotherm model provided the best fit. mdpi.com
Hydrogel Nanocomposites (e.g., Montmorillonite Clay-Based)

Hydrogel nanocomposites have emerged as promising adsorbents for dye removal. A recent study investigated the effectiveness of hydrogel nanocomposites based on montmorillonite (MMT) clay for the removal of Reactive Yellow dye. ajchem-a.comajchem-a.com These nanocomposites were synthesized by incorporating MMT nanofillers into poly N-isopropylacrylamide (poly(NIPAM)) and polyacrylic acid (poly(AAC)) hydrogels. ajchem-a.comajchem-a.com

The study revealed that the adsorption process was influenced by several factors, including the pH of the solution, contact time, and adsorbent dosage. ajchem-a.comajchem-a.com Optimal conditions for maximizing the adsorption capacity of Reactive Yellow dye were found to be an acidic environment (pH < 7), a contact time of 90 minutes, and a nanocomposite dosage of 0.05 g. ajchem-a.comajchem-a.com Under these conditions, the poly(AAC) nanocomposite exhibited the highest adsorption capacity. ajchem-a.comajchem-a.com

The adsorption kinetics of the dye onto these nanocomposites followed a pseudo-second-order model, and the experimental data were well-fitted by the Freundlich isotherm model. ajchem-a.comajchem-a.com This indicates a heterogeneous adsorption process. ajchem-a.comajchem-a.com

Table 1: Adsorption Capacities of Hydrogel Nanocomposites for Reactive Yellow Dye ajchem-a.comajchem-a.com

NanocompositeMaximum Adsorption Capacity (mg/g)
Poly(AAC) Nanocomposite168.3
Poly(NIPAM-co-AAC) Nanocomposite128.9
Poly(NIPAM) Nanocomposite108.22

This table is based on data from a study on the removal of Reactive Yellow dye using hydrogel nanocomposites. ajchem-a.comajchem-a.com

Another approach involves the use of guar (B607891) gum/MnO2 nanocomposites for the photocatalytic degradation of Reactive Yellow 145. emerald.com These nanocomposites, synthesized via a sol-gel method, demonstrated significant decolorization and degradation efficiency under UV irradiation. emerald.com

Polyelectrolyte Complexes for this compound Adsorption

Polyelectrolyte complexes (PECs) offer another avenue for the effective removal of dyes from aqueous solutions. These complexes are formed through the interaction of oppositely charged polymers. mdpi.com The resulting material can have a high affinity for dye molecules. For instance, a PEC synthesized from poly(di-allyl di-methylammonium chloride) and poly(styrene sulphonate) has been used to immobilize phosphomolybdate nanoclusters. ias.ac.in This hybrid material showed nearly complete adsorption of cationic dyes like methylene blue and rhodamine B, following the Langmuir adsorption isotherm. ias.ac.in While this specific study did not focus on this compound, the principles of using PECs for dye adsorption are applicable. The modification of materials like wheat straw with cationic surfactants has also been explored for the adsorption of reactive yellow dye. researchgate.net

Mineral Adsorbents (e.g., Smectite Clays, Metal Hydroxide Sludge)

Natural and modified mineral adsorbents are attractive for wastewater treatment due to their low cost and abundance.

Smectite Clays: Smectite clays, such as montmorillonite, are known for their significant adsorption capabilities for cationic dyes due to their negatively charged layers. mdpi.com However, their effectiveness for anionic dyes like this compound can be enhanced through modification. researchgate.net Studies have shown that modifications like acid activation can increase the adsorption capacity of smectite clays for reactive dyes. researchgate.net The adsorption mechanism is often attributed to chemisorption, involving the formation of hydrogen bonds between the clay's surface functional groups and the dye molecules. researchgate.net

Metal Hydroxide Sludge: Industrial waste materials, such as metal hydroxide sludge from galvanizing industries, have been investigated as low-cost adsorbents for reactive dyes. academicjournals.orgbioline.org.brresearchgate.netx-mol.netresearchgate.net This sludge, primarily composed of metal hydroxides, can have a high adsorption capacity for certain dyes. bioline.org.brresearchgate.net For example, the adsorption capacity of metal hydroxide sludge for different reactive dyes has been reported to range from 44 to 60 mg/g. bioline.org.br The pH of the solution is a critical factor, with optimal removal often occurring in the acidic to neutral range. x-mol.netresearchgate.net

Industrial By-product Derived Adsorbents

The utilization of industrial by-products as adsorbents presents a dual benefit of waste management and pollution control. academicjournals.orgresearchgate.net Materials like fly ash and red mud can be converted into effective adsorbents for dye removal through various pretreatment methods. academicjournals.org For instance, activated carbon derived from tannery sludge has been successfully used to remove reactive dyes from aqueous solutions. bioline.org.br The adsorption capacity of such materials can be significant, although it is dependent on the specific dye and the activation process used. bioline.org.br Peanut shell powder is another agricultural by-product that has shown potential for removing reactive dyes, including a yellow variant, with high removal percentages observed at an optimal acidic pH. muq.ac.ir

Bioremediation and Enzymatic Degradation of this compound

Bioremediation offers an environmentally friendly and sustainable approach to dye degradation, utilizing the metabolic capabilities of microorganisms.

Microbial Decolorization and Biodegradation by Bacterial Consortia

Bacterial consortia, comprising multiple bacterial species, often exhibit enhanced degradation capabilities compared to single-strain cultures due to synergistic metabolic activities. mdpi.com The process typically involves an initial anaerobic stage for the reductive cleavage of the azo bonds, followed by an aerobic stage for the degradation of the resulting aromatic amines. cdnsciencepub.com

A study on the biodegradation of Reactive Yellow-145 employed a consortium of Enterobacter asburiae and Enterobacter cloacae. nih.govtandfonline.com This consortium achieved a remarkable 98.78% decolorization of the dye at a concentration of 500 mg/L within 12 hours under optimized conditions of 35°C and pH 7.0. nih.govtandfonline.com The degradation was confirmed by the formation of new functional groups and the identification of several smaller metabolites. nih.gov

Degradation by Specific Bacterial Strains (e.g., Bacillus sphaericus, Actinomycetes)

Bacillus sphaericus: The bacterium Lysinibacillus sphaericus has demonstrated significant potential for the decolorization and degradation of azo dyes. frontiersin.orgresearchgate.net A study investigating its efficiency on Reactive Yellow F3R showed a 96.30% decolorization after 72 hours. frontiersin.orgresearchgate.net The breakdown of the azo bond was confirmed through spectroscopic analysis, and the degradation pathway was proposed based on the identified metabolites. frontiersin.orgresearchgate.netresearchgate.net This highlights the capability of non-adapted bacterial strains in dye bioremediation. frontiersin.orgresearchgate.net

Actinomycetes: Actinomycetes are another group of microorganisms known for their ability to produce extracellular enzymes capable of degrading a wide range of organic compounds, including dyes. researchgate.netencyclopedia.pub Strains such as Streptomyces species can decolorize and degrade azo dyes aerobically. researchgate.netencyclopedia.pub The enzymes responsible for this degradation are often ligninolytic, such as lignin (B12514952) peroxidase, laccase, and tyrosinase. researchgate.net Research has shown that actinomycetes can achieve high degradation percentages for Reactive Yellow dye under static conditions, with the time required for decolorization depending on the initial dye concentration. researchgate.net

Fungal Biotransformation of this compound

The biotransformation of azo dyes like this compound by fungi, particularly white-rot fungi, represents a significant area of research in bioremediation. These microorganisms possess robust enzymatic systems capable of degrading complex aromatic structures.

White-Rot Fungi (e.g., Pleurotus pulmonarius, Scedosporium apiospermum)

White-rot fungi are renowned for their ability to degrade lignin, a complex polymer found in wood, through the secretion of powerful extracellular enzymes. This same enzymatic machinery has proven effective in the degradation of various synthetic dyes, including reactive azo dyes.

A study investigating the degradation of a reactive yellow dye by Pleurotus pulmonarius KP826832 demonstrated the fungus's efficiency in breaking down the dye into lower molecular weight compounds. The induction of lignolytic enzyme activities during the decolorization process suggested their primary role in the biodegradation. researchgate.netkwarastatepolytechnic.edu.ng Analysis of the metabolites after degradation confirmed the biotransformation of the parent dye molecule into compounds such as 2-methyl 3-hydroxypyrone, 1-hydroxy 2,4-dichloro benzene, and various fatty acids. researchgate.netkwarastatepolytechnic.edu.ng This highlights the potential of P. pulmonarius for the bioremediation of textile effluents. researchgate.netkwarastatepolytechnic.edu.ng

Similarly, the fungus Scedosporium apiospermum has been identified as a potent degrader of reactive yellow dyes. In one study, an isolate of S. apiospermum achieved a decolorization efficiency of 94.8% for Reactive Yellow 145. researchgate.netscilit.com The primary enzymes implicated in this process were laccase and polyphenol oxidase. researchgate.net The research confirmed the breakdown of the dye into smaller, non-toxic products, substantiating the effectiveness of S. apiospermum in mycoremediation strategies for textile wastewater. researchgate.netscilit.comresearchgate.net

FungusDye StudiedKey FindingsReference
Pleurotus pulmonarius KP826832Reactive Yellow DyeEfficient biodegradation into low molecular weight compounds; role of lignolytic enzymes implicated. researchgate.netkwarastatepolytechnic.edu.ng
Scedosporium apiospermum SKF2Reactive Yellow 14594.8% decolorization efficiency; Laccase and polyphenol oxidase identified as key enzymes. researchgate.netscilit.com

Enzymatic Mechanisms in this compound Degradation

The breakdown of this compound and similar azo dyes is primarily an enzymatic process. Several key enzymes, produced by various microorganisms, play a crucial role in cleaving the azo bonds and degrading the resulting aromatic amines.

Role of Lignolytic Enzymes (Laccase, Lignin Peroxidase, Tyrosinase, Polyphenol Oxidase)

Ligninolytic enzymes are a group of extracellular enzymes, primarily produced by white-rot fungi, that are non-specific and can oxidize a wide range of aromatic compounds, including synthetic dyes. iwaponline.comnih.gov

Laccase: This copper-containing oxidase is frequently cited as a major enzyme in dye degradation. scispace.com Studies have shown a direct correlation between laccase activity and the decolorization of reactive yellow dyes. For instance, Trametes versicolor IBL-04 produced high levels of laccase (938.3 U/mL) which led to 100% decolorization of Remazol Brilliant Yellow 3-GL within two days. researchgate.netnih.gov Laccase from P. pulmonarius is also implicated in the degradation of reactive yellow dye. kwarastatepolytechnic.edu.ng It catalyzes the removal of a hydrogen atom from the hydroxyl groups of dye molecules, initiating the breakdown of the chromophore. scispace.com

Lignin Peroxidase (LiP): LiP is a heme-containing peroxidase with a high redox potential, enabling it to oxidize non-phenolic aromatic rings, a common feature in many synthetic dyes. nih.govenvironmentaljournal.orgmdpi.com Research has suggested that enzymes like lignin peroxidase from actinomycetes are capable of degrading Reactive Yellow dye. researchgate.netresearchgate.net

Tyrosinase: This enzyme has been identified as a key player in the degradation of reactive yellow dyes by certain bacteria. In a study on Brevibacterium sp., tyrosinase activity was observed during the biotreatment of dyes including Reactive Yellow 107, while laccase and peroxidase activities were not detected. nih.govsciepub.com Tyrosinases catalyze the oxidation of phenolic compounds, which can be an initial step in the degradation of dye molecules. nih.govresearchgate.net

Polyphenol Oxidase (PPO): PPO activity has been shown to be influential in the biodegradation of reactive yellow dyes. nih.govfrontiersin.org In the degradation of Reactive Yellow 145 by Scedosporium apiospermum, polyphenol oxidase was found to be one of the key enzymes driving the process. researchgate.net Like other oxidoreductases, PPO acts on phenolic groups within the dye structure. rjptonline.org

EnzymeMicroorganism ExampleDye StudiedKey Research FindingReference
LaccaseTrametes versicolorRemazol Brilliant Yellow 3-GLHigh laccase activity (938.3 U/mL) correlated with 100% decolorization. researchgate.netnih.gov
Lignin PeroxidaseActinomycetesReactive Yellow DyeSuggested as a key enzyme responsible for degradation. researchgate.netresearchgate.net
TyrosinaseBrevibacterium sp.Reactive Yellow 107Tyrosinase activity was induced and implicated in decolorization. nih.govsciepub.com
Polyphenol OxidaseScedosporium apiospermumReactive Yellow 145Found to be an influential enzyme in the biodegradation process. researchgate.net
Azoreductase Enzyme Activity in this compound Metabolism

Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (–N=N–), which is the defining characteristic and chromophore of azo dyes. This reaction typically occurs under anaerobic or low-oxygen conditions and results in the formation of colorless aromatic amines. mdpi.comscholarsresearchlibrary.com

The activity of azoreductase is crucial for the initial step of decolorization. Research on Lysinibacillus sphaericus MTCC 9523 demonstrated that while both laccase and azoreductase were involved in dye degradation, azoreductase activity was highest during the breakdown of Reactive Yellow F3R. frontiersin.org This indicates the enzyme's significant role in the metabolism of this specific dye. frontiersin.org Azoreductases require electron donors, such as NADH or NADPH, to facilitate the reduction of the azo bond. scholarsresearchlibrary.combiorxiv.org The resulting aromatic amines are often more susceptible to further aerobic degradation by other microbial enzymes. mdpi.com

Integrated and Hybrid Treatment Systems for this compound-Containing Effluents

Given the recalcitrant nature of dyes like this compound, a single treatment method is often insufficient for complete removal and mineralization. Integrated and hybrid systems, which combine different treatment modalities, are increasingly being explored to enhance efficiency and address the limitations of individual processes. iwaponline.comresearchgate.net

Synergistic Effects of Combined Physical, Chemical, and Biological Processes

Combining physical, chemical, and biological treatments can create synergistic effects, leading to more effective and complete degradation of reactive dyes. mdpi.com Advanced Oxidation Processes (AOPs), such as ozonation or Fenton processes, can be used as a pre-treatment to break down the complex, non-biodegradable dye molecules into simpler, more biodegradable intermediates. mdpi.comtandfonline.com These intermediates can then be efficiently mineralized by subsequent biological treatment steps. iwaponline.com

For example, a study specifically on C.I. This compound demonstrated the effectiveness of a combined system using ozonation followed by biological treatment. researchgate.net The initial ozonation step chemically modified the dye, making it more amenable to microbial degradation in the second stage. Another approach involves combining ultrasound with AOPs to enhance the degradation of yellow reactive dyes. The use of ultrasound with the Fenton reagent (H₂O₂/Fe²⁺) or potassium persulphate (KPS) has been shown to achieve degradation rates of 94.6% and 97.5%, respectively, for Procion Golden Yellow H-R. mdpi.com

Constructed Wetland Systems for this compound Attenuation

Constructed wetlands (CWs) are engineered systems that replicate the natural biogeochemical processes of natural wetlands for wastewater treatment. These systems have garnered attention as a cost-effective and environmentally sustainable technology for the remediation of water contaminated with azo dyes, including reactive yellow dyes. The attenuation of these complex and often recalcitrant molecules in constructed wetlands is a multifaceted process involving a combination of physical, chemical, and biological mechanisms. While specific research focusing exclusively on this compound is limited, extensive studies on similar reactive azo dyes, such as Reactive Yellow 86 (RY86) and Reactive Yellow 145 (RY145), provide significant insights into the potential pathways for this compound degradation. mdpi.combohrium.com

The primary mechanisms contributing to the removal of reactive yellow dyes in constructed wetlands include phytoremediation by aquatic plants, microbial degradation, and adsorption onto the wetland substrate. mdpi.com The interplay of these processes within the aerobic, anoxic, and anaerobic zones of the wetland system facilitates the breakdown of the dye's chromophore and subsequent mineralization of the resulting aromatic amines. bohrium.commdpi.com

Research conducted on lab-scale constructed wetlands has demonstrated the critical role of aquatic plants in the removal of reactive yellow dyes. mdpi.comresearchgate.net In studies treating synthetic wastewater containing RY86, constructed wetlands planted with species such as cattail (Typha angustifolia) and papyrus (Cyperus papyrus) showed significantly higher removal efficiencies compared to unplanted systems. mdpi.comresearchgate.net This highlights the importance of phytoremediation, where plants contribute to dye removal through direct uptake and by fostering a favorable environment for microbial activity in the rhizosphere. mdpi.comresearchgate.net

Microbial activity is another cornerstone of dye degradation in constructed wetlands. The diverse microbial communities, including bacteria and fungi, that colonize the wetland substrate and plant roots can produce enzymes, such as azoreductases, that are capable of cleaving the azo bonds (-N=N-) that give the dyes their color. mdpi.compjsir.org This initial reductive cleavage typically occurs under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines. mdpi.com These intermediate compounds can then be further degraded into simpler, less toxic substances under aerobic conditions. bohrium.com Studies have identified bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes as playing a dominant role in the degradation of reactive yellow dyes in the anaerobic zones of hybrid constructed wetlands. nih.gov

The efficiency of constructed wetlands in removing reactive yellow dyes is influenced by several operational parameters, including hydraulic retention time (HRT), the type of vegetation, and the design of the wetland system (e.g., horizontal flow, vertical flow, or hybrid systems). mdpi.comnih.gov Longer HRTs generally lead to higher removal efficiencies as they allow for more extended contact time between the contaminants and the active biological components of the wetland. mdpi.comresearchgate.net

For instance, in a study on RY86, increasing the HRT from 1 day to 15 days significantly improved the dye removal in planted constructed wetlands. mdpi.comresearchgate.net The choice of plant species is also crucial, with some studies indicating that papyrus may be more effective than cattail for the removal of certain reactive yellow dyes. mdpi.comresearchgate.net Hybrid systems that combine horizontal and vertical flow can also enhance treatment performance by creating a sequence of anaerobic and aerobic zones conducive to the complete degradation of azo dyes. bohrium.comnih.gov

Research Findings on Reactive Yellow Dye Removal in Constructed Wetlands

The following tables present data from a study on the removal of Reactive Yellow 86 (RY86) in lab-scale constructed wetlands, which serves as a proxy for the potential performance of such systems for this compound.

Table 1: Performance of Planted vs. Unplanted Constructed Wetlands for RY86 Removal

This table illustrates the significant contribution of cattail and papyrus to the removal of RY86 from synthetic wastewater at an initial concentration of 50 mg/L and a hydraulic retention time (HRT) of 5 days.

Wetland TypeInfluent RY86 (mg/L)Effluent RY86 (mg/L)Removal Efficiency (%)
Unplanted5045.5 - 47.9< 12%
Planted with Cattail5029.4 - 35.329.4% - 41.2%
Planted with Papyrus5014.5 - 18.563.0% - 71.0%

Data sourced from a study on Reactive Yellow 86. mdpi.com

Table 2: Effect of Hydraulic Retention Time (HRT) on RY86 Removal in Planted Constructed Wetlands

This table demonstrates the impact of increasing the HRT on the removal efficiency of RY86 at an initial concentration of 50 mg/L in constructed wetlands planted with cattail and papyrus.

HRT (days)Cattail-Planted CW Removal Efficiency (%)Papyrus-Planted CW Removal Efficiency (%)
122%34%
345%61%
550%73%
1065%78%
1571%81%

Data sourced from a study on Reactive Yellow 86. mdpi.comresearchgate.net

These findings underscore the potential of constructed wetland systems as a viable technology for the attenuation of reactive yellow dyes from industrial effluents. The synergistic action of plants and microorganisms within these engineered ecosystems can lead to high removal efficiencies, offering a more sustainable alternative to conventional chemical and physical treatment methods.

Kinetic and Mechanistic Investigations of Reactive Yellow 3 Transformations

Reaction Kinetics Modeling for Degradation and Adsorption Processes

Kinetic modeling is essential for describing the rate at which Reactive Yellow 3 is removed through processes like adsorption or chemical degradation. By fitting experimental data to different kinetic models, researchers can elucidate the underlying mechanisms controlling the reaction speed.

The pseudo-first-order model assumes that the rate of reaction is proportional to the concentration of one reactant. In the context of dye degradation or adsorption, it suggests that the rate of change in dye concentration is dependent on the available active sites on the adsorbent or the concentration of the oxidizing species. The model is often applied to describe the initial stages of a reaction.

Several studies have found that the degradation of this compound can be described by pseudo-first-order kinetics, particularly in advanced oxidation processes (AOPs). For instance, the electrochemical decolorization of RY3 has been shown to follow a first-order model. yok.gov.tr Similarly, in Fenton and UV/Fenton processes, pseudo-first-order degradation rate constants have been successfully calculated from experimental data. In a study involving photocatalytic oxidation (UV/TiO₂/H₂O₂) and Fenton oxidation (Fe²⁺/H₂O₂), the mineralization of a dye mixture including this compound was described by pseudo-first-order kinetics, with the highest observed rate constant for mineralization in the Fenton process being 0.0213 min⁻¹. researchgate.net The sonocatalytic degradation of other reactive dyes has also been shown to follow this model. researchgate.net

Table 1: Examples of Pseudo-First-Order Kinetic Parameters for Reactive Dye Degradation

ProcessDye SystemRate Constant (k)Reference
Fenton OxidationThis compound, etc.0.0213 min⁻¹ (mineralization) researchgate.net
UV/FentonThis compound, etc.- yok.gov.tr
Electrochemical OxidationThis compoundFollows model yok.gov.tr
Photocatalytic OxidationThis compound, etc.0.0065 min⁻¹ (mineralization) researchgate.net

The pseudo-second-order kinetic model posits that the rate-limiting step involves two species, suggesting that the reaction rate is dependent on the square of the concentration of available sites on an adsorbent. This model is frequently used to describe chemisorption processes, where the interaction between the adsorbate (dye) and adsorbent involves the sharing or exchange of electrons.

The adsorption of this compound onto various materials has been shown to fit the pseudo-second-order model well. In a study using modified palm leaf sheath fibers as an adsorbent, the kinetic analysis demonstrated that the adsorption of RY3 was consistent with pseudo-second-order kinetics. yok.gov.tr This indicates that the adsorption process is likely controlled by chemical adsorption. Similar findings have been reported for the adsorption of other reactive dyes onto different bio-adsorbents, where the pseudo-second-order model provided a better correlation with the experimental data than the pseudo-first-order model. researchgate.net

Table 2: Adsorption Studies of this compound Following Pseudo-Second-Order Kinetics

AdsorbentKinetic Model FitMaximum Adsorption Capacity (mg/g)Reference
Modified Palm Leaf Sheath FibersPseudo-Second-Order83.19 yok.gov.tr

The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of heterogeneous catalytic reactions, such as the photocatalytic degradation of dyes on the surface of a semiconductor like Titanium dioxide (TiO₂). This model assumes that the reaction occurs on the surface of the catalyst and that the reaction rate is proportional to the fraction of the surface covered by the adsorbed reactant.

For the photocatalytic degradation of this compound, the Langmuir-Hinshelwood model has been successfully applied. researchgate.net In processes like UV/TiO₂/H₂O₂, the photodegradation and adsorption of pollutants can be well described by this kinetic model. researchgate.net The model can be simplified to a pseudo-first-order equation under certain conditions, such as low initial dye concentrations. researchgate.net The applicability of the L-H model suggests that the degradation rate of RY3 in these systems is dependent on its adsorption onto the catalyst surface. Studies on other reactive dyes have also confirmed the suitability of the L-H model for describing sonophotocatalytic degradation processes. researchgate.net

The Behnajady-Modirshahla-Ghanbery (BMG) kinetic model is a more generalized empirical model developed to describe the degradation of pollutants in AOPs, particularly when the reaction rate changes over time. It is often more accurate than simpler first or second-order models for complex reactions like those in Fenton and photo-Fenton systems. researchgate.net

While specific studies applying the BMG model directly to the degradation of this compound are not prominently documented in the searched literature, its application to other reactive and azo dyes is well-established. researchgate.net For instance, the BMG model has provided the best correlation for experimental data in the Fenton and photo-Fenton oxidation of dyes like Reaktoset Brilliant Orange P-2R and Telon Turquoise M-GGL. researchgate.net Given that this compound is also an azo dye often treated by similar AOPs, the BMG model is considered a highly relevant and potentially suitable model for describing its degradation kinetics in such systems. researchgate.netresearchgate.net

Adsorption Isotherm Analysis for this compound Sorption

Adsorption isotherms are fundamental to understanding how a solute, such as a dye, distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. This analysis provides crucial information about the adsorption capacity of the adsorbent and the nature of the interaction.

The Langmuir adsorption isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It also assumes that once a site is occupied, no further adsorption can occur at that site, and that there are no interactions between adsorbed molecules.

The adsorption of this compound onto various adsorbents has been shown to be well-described by the Langmuir model. yok.gov.trresearchgate.net This suggests that the adsorption process is characterized by the formation of a monolayer of dye molecules on the surface of the adsorbent. For example, in the adsorption of RY3 onto modified palm leaf sheath fibers, the equilibrium data fit the Langmuir isotherm model, with a calculated maximum adsorption capacity (q_max) of 83.19 mg/g. yok.gov.tr The applicability of this model indicates a finite number of identical and energetically equivalent adsorption sites.

Table 3: Langmuir Isotherm Parameters for this compound Adsorption

AdsorbentMaximum Adsorption Capacity (q_max) (mg/g)Langmuir Constant (K_L) (L/mg)Correlation Coefficient (R²)Reference
Modified Palm Leaf Sheath Fibers83.19Not specified>0.99 yok.gov.tr

Freundlich Adsorption Isotherms

The Freundlich isotherm model is frequently employed to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. For this compound (RY3), studies have investigated its adsorption behavior using this model. While specific Freundlich constants (K_F and n) are not consistently reported in the available literature, the applicability of the model has been noted in broader studies on reactive dyes. For instance, research on the adsorption of various reactive dyes, including RY3, onto activated carbon has utilized the Freundlich isotherm to analyze the equilibrium data csuohio.edu. The model helps in understanding the favorability of the adsorption process. Generally, the Freundlich model is considered a good fit for explaining the adsorption of reactive dyes onto various adsorbents csuohio.eduhep.com.cn.

Temkin Adsorption Isotherms

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. Studies involving the adsorption of this compound have found the Temkin model to be applicable. In an investigation using modified palm leaf sheath fibers as an adsorbent, the adsorption process for RY3 was observed to follow the Temkin isotherm model researchgate.net. This suggests that the energetics of the adsorption process are characterized by a uniform distribution of binding energies up to a certain maximum. The model's fit indicates that chemisorption may be involved in the uptake of the dye. Research on various adsorbents, such as activated carbon derived from tannery sludge, has also employed the Temkin isotherm to evaluate the adsorption of reactive dyes csuohio.edu.

Isotherm Model Applicability to this compound Adsorption Key Insights
Freundlich The model has been used to analyze equilibrium data for reactive dyes, including RY3, on various adsorbents. csuohio.eduhep.com.cnDescribes adsorption on heterogeneous surfaces and is often used to assess the favorability of the adsorption process.
Temkin The adsorption of RY3 onto modified palm leaf sheath fibers was found to follow the Temkin isotherm model. researchgate.netiwaponline.comAccounts for indirect adsorbate-adsorbate interactions and suggests a linear decrease in the heat of adsorption with surface coverage.

Thermodynamic Parameters of this compound Adsorption and Degradation

Thermodynamic analysis is crucial for determining the spontaneity and feasibility of the adsorption and degradation processes of this compound. The key parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide insight into the nature of these transformations.

Enthalpy Changes (ΔH)

The enthalpy change (ΔH) indicates whether a process is exothermic (releases heat) or endothermic (absorbs heat). For the adsorption of this compound, studies have consistently shown the process to be endothermic. Research on the adsorption of RY3 using modified palm leaf sheath fibers revealed a positive enthalpy change, confirming the endothermic nature of the process researchgate.netiwaponline.comresearchgate.net. This implies that an increase in temperature would favor the adsorption of the dye onto the adsorbent material.

Entropy Changes (ΔS)

The entropy change (ΔS) reflects the degree of randomness or disorder at the solid-liquid interface during the process. A positive entropy value suggests increased randomness at the adsorbent surface during the adsorption of this compound. This was observed in the thermodynamic study of RY3 adsorption on modified palm leaf sheath fibers, where a positive ΔS indicated a high degree of freedom between the adsorbent and the adsorbate researchgate.netiwaponline.com.

Gibbs Free Energy Changes (ΔG)

The Gibbs free energy change (ΔG) is the ultimate indicator of the spontaneity of a process under constant temperature and pressure. A negative ΔG value signifies that the process is spontaneous and feasible. For the adsorption of this compound, thermodynamic evaluations have reported negative ΔG values, confirming the spontaneous nature of the adsorption researchgate.netiwaponline.comresearchgate.net. The spontaneity of the reaction is a critical factor for the practical application of an adsorbent in wastewater treatment.

Thermodynamic Parameter Finding for this compound Interpretation
Enthalpy (ΔH) Positive (Endothermic) researchgate.netiwaponline.comresearchgate.netThe process requires energy input; higher temperatures favor adsorption.
Entropy (ΔS) Positive researchgate.netiwaponline.comIncreased randomness at the adsorbent-adsorbate interface during adsorption.
Gibbs Free Energy (ΔG) Negative researchgate.netiwaponline.comresearchgate.netThe adsorption process is spontaneous and thermodynamically favorable.

Identification and Elucidation of this compound Degradation By-products and Metabolic Pathways

The degradation of this compound, an azo dye, involves the breakdown of its complex structure into simpler, and ideally less toxic, compounds. The primary mechanism for the biological degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–).

In a study investigating the biodegradation of this compound RN by the cyanobacterium Aphanocapsa elachista, it was found that the azo reductase enzyme played a key role. ekb.egekb.eg This enzyme is responsible for cleaving the azo linkage, which leads to the formation of aromatic amines. ekb.egekb.eg The degradation products in this study were subsequently identified using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC/MS), confirming the breakdown of the parent dye molecule. ekb.egekb.eg

Another method, radiolysis, which uses radiation for degradation, has also been studied for this compound. This process was observed to cause a drop in the pH of the solution, which was attributed to the degradation of the dye molecule into lower molecular weight compounds, such as organic acids. iaea.orgiaea.org This indicates that under irradiation, the chromophore of the dye is effectively destroyed, leading to different sets of by-products compared to biological pathways. iaea.orgiaea.org

Proposed Mechanistic Pathways for Azo Bond Cleavage and Mineralization

The degradation of azo dyes like this compound is a multi-step process initiated by the cleavage of the nitrogen-nitrogen double bond (–N=N–), which is responsible for the dye's color. This can be achieved through various chemical and biological mechanisms.

Oxidative Cleavage by Hydroxyl Radicals (•OH):

In AOPs such as the Fenton (Fe²⁺/H₂O₂) and photo-Fenton processes, the primary reactive species responsible for degradation is the hydroxyl radical (•OH). researchgate.net These highly reactive radicals can attack the dye molecule in several ways. Density Functional Theory (DFT) studies on azo dyes suggest that the oxidative degradation pathway initiated by •OH addition to the chromophore leads to the cleavage of the N=N bond. acs.org The process generally follows pseudo-first-order kinetics. researchgate.netuobaghdad.edu.iq For instance, in the UV/Fenton process, high levels of mineralization (78-84%) and decolorization (95-100%) of RY3 have been achieved. researchgate.net

The proposed mechanism involves the following steps:

Hydroxyl Radical Attack: The •OH radical attacks the aromatic rings or the azo linkage of the this compound molecule. Attack on the azo group is a key step for decolorization.

Azo Bond Cleavage: The attack destabilizes the conjugated system, leading to the cleavage of the –N=N– bond. This can occur via oxidation of the phenolic or naphtholic rings of the dye molecule, producing an azo-bearing carbonium ion, which then undergoes hydrolytic azo cleavage. ohsu.edu

Formation of Aromatic Intermediates: The cleavage results in the formation of various aromatic intermediates, such as substituted benzenes, naphthalenes, and triazine derivatives. ohsu.eduiwaponline.com

Ring Opening and Mineralization: These aromatic intermediates are further attacked by hydroxyl radicals, leading to the opening of the aromatic rings. This generates smaller aliphatic and carboxylic acids (e.g., formic acid, acetic acid, oxalic acid). sctunisie.org

Final Mineralization: Ultimately, these simpler organic compounds are oxidized to CO₂, water, and inorganic ions like sulfates (SO₄²⁻) and nitrates (NO₃⁻). nih.govderpharmachemica.com

Enzymatic Degradation:

In biological degradation processes, specific enzymes catalyze the breakdown of the dye molecule. Reductive and oxidative enzymes play crucial roles.

Azoreductase: This enzyme is primarily responsible for the reductive cleavage of the azo bond under anaerobic or anoxic conditions. It breaks the –N=N– linkage to form aromatic amines. researchgate.netfrontiersin.org

Laccase and Peroxidases: These oxidative enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are involved in the subsequent degradation of the aromatic amines formed from the initial azo bond cleavage. ohsu.eduresearchgate.net They can also directly attack the dye molecule. For example, peroxidases can oxidize the phenolic ring of a similar dye, Disperse Yellow 3, by two electrons, creating a carbonium ion that leads to hydrolytic azo cleavage. ohsu.edu

The degradation of a related dye, Reactive Yellow F3R, by Lysinibacillus sphaericus showed the involvement of both azoreductase and laccase, indicating a synergistic enzymatic process for breaking down the dye into smaller, non-toxic compounds. frontiersin.org

Analysis of Intermediate Compounds and Their Transformation

The complete mineralization of this compound is a complex process involving the formation of numerous intermediate compounds. The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the final effluent is non-toxic. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) spectroscopy are used to identify these transient molecules. iwaponline.comfrontiersin.orgresearchgate.net

During the degradation of similar reactive yellow dyes, several types of intermediates have been identified. For instance, in the degradation of Reactive Yellow X-RG in an O₃/Fenton system, the initial attack occurs on the -N-C- bond on the side of the azo double bond, leading to a series of aromatic intermediates that are subsequently degraded into ring-opening products. iwaponline.com

Studies on the biodegradation of Reactive Yellow F3R have identified several intermediate compounds, providing a model for the potential transformation products of this compound. frontiersin.org The initial cleavage of the azo bond by azoreductase would lead to the formation of precursor aromatic amines. These amines are then further broken down by enzymes like laccase.

Table 1: Potential Intermediate Compounds in the Degradation of Structurally Similar Reactive Yellow Dyes This table is based on data from the degradation of Reactive Yellow F3R and other similar azo dyes and suggests potential intermediates for this compound.

Intermediate Compound NameMolecular Weight ( g/mol )Retention Time (min)Method of DetectionReference
6-chloro-1,3,5-triazine-2,4-diamine145.5515.201GC-MS frontiersin.org
1-(2-aminophenyl)urea151.1716.935GC-MS frontiersin.org
2-chloro-1,3,5-triazine115.5216.553GC-MS frontiersin.org
Aniline93.1317.299GC-MS frontiersin.org
Benzene78.1116.209GC-MS frontiersin.org
1,3,5-triazine81.0817.728GC-MS frontiersin.org
(2Z)-but-2-ene56.1117.548GC-MS frontiersin.org

The transformation pathway suggests a stepwise breakdown. For example, the azoreductase cleaves the azo bond, which is followed by fragmentation through laccase activity. This leads to the formation of triazine derivatives and substituted phenyl compounds. frontiersin.org These are then further degraded into simpler molecules like benzene, aniline, and eventually short-chain alkenes and acids before complete mineralization. frontiersin.org The disappearance of the azo group peak in FTIR analysis confirms the initial bond cleavage, while the emergence of new peaks indicates the formation of these metabolites. researchgate.netfrontiersin.org

Similarly, the degradation of Reactive Yellow 84 was found to produce intermediates such as N-methyleneaniline, phthalic acid, and urea, among others, before mineralization. nih.gov The final mineralization products typically include inorganic ions like chloride, sulfate (B86663), nitrate (B79036), and ammonium (B1175870), along with simple carboxylic acids such as formate (B1220265) and oxalate. nih.gov

Interactions of Reactive Yellow 3 with Substrates and Environmental Compartments

Reactive Yellow 3 Dyeing Mechanisms with Cellulosic Fibers

The dyeing of cellulosic fibers, such as cotton, with reactive dyes like this compound is a multifaceted process involving the establishment of a stable, permanent bond between the dye and the fiber. dynexindustries.comcolorflixdyechem.com This process is primarily characterized by the formation of a covalent bond, which imparts excellent wash fastness to the dyed material. colorflixdyechem.comriacolor.com

Covalent Bond Formation Dynamics

The fundamental principle of reactive dyeing is the chemical reaction between the reactive group of the dye and the functional groups of the fiber. colorflixdyechem.com In the case of cellulosic fibers, the hydroxyl (-OH) groups of the cellulose (B213188) polymer react with the reactive group of the dye molecule. dynexindustries.comriacolor.com This reaction results in the formation of a strong covalent bond, making the dye an integral part of the fiber. dynexindustries.comcolorflixdyechem.com For many reactive dyes, this process occurs through a nucleophilic substitution or an addition mechanism. researchgate.net The dichlorotriazine reactive system, present in some reactive dyes, facilitates the formation of these covalent bonds with the nucleophilic sites on the textile fibers.

Adsorption and Diffusion Phenomena at the Fiber-Dye Interface

Before the covalent bond can form, the dye molecules must first move from the dyebath to the surface of the fiber and then diffuse into the amorphous regions of the fiber structure. researchgate.netcore.ac.uk This initial phase is governed by adsorption and diffusion. In aqueous solutions, both reactive dyes and cellulose fibers carry a negative charge, leading to electrostatic repulsion. nih.gov To overcome this repulsion and facilitate the adsorption of the anionic dye onto the fiber surface, electrolytes are crucial. nih.govtandfonline.com

The adsorption process can be described by various models, with studies on modified cotton fabrics showing that the adsorption of reactive dyes often follows the Langmuir model, suggesting monolayer adsorption. rsc.org In contrast, the adsorption on unmodified cotton may better fit the Freundlich model. rsc.org The kinetics of this process, which includes both adsorption and diffusion, have been shown to often follow a pseudo-second-order kinetic model. rsc.orgresearchgate.net The relatively open structure of cotton fibers provides more accessible sites for dye molecules, allowing for easier diffusion and increased fixation. researchgate.net

Influence of Auxiliary Chemicals (Salts, Alkalis) on Dyeing Equilibria

Auxiliary chemicals, specifically salts and alkalis, play a pivotal role in controlling the dyeing process and achieving optimal results. kuet.ac.bd

Salts: Inorganic salts, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are used to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulosic fiber in water. nih.govkuet.ac.bd The cations from the salt accumulate on the fiber surface, effectively neutralizing its negative charge and thereby promoting the exhaustion of the dye from the bath onto the fiber. nih.govkuet.ac.bd The concentration of the salt can be adjusted to control the substantivity of the dye. fspublishers.org

Alkalis: Alkalis, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), are essential for the fixation stage of the dyeing process. google.comsemanticscholar.org They create the necessary alkaline conditions (high pH) to ionize the hydroxyl groups on the cellulose, making them more nucleophilic and reactive towards the dye's reactive group. colorflixdyechem.comnih.gov This significantly increases the rate of the covalent bond formation between the dye and the fiber. nih.gov The concentration of alkali is a critical parameter; an optimal concentration leads to the highest color strength, while an excess can lead to increased dye hydrolysis. semanticscholar.org

The dyeing temperature is another critical factor, influencing both the rate of dye diffusion into the fiber and the fixation reaction. nih.gov An increase in temperature generally accelerates these processes, but excessively high temperatures can also increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber, reducing the dyeing efficiency. nih.gov

Interaction with Surfactants and Cationic Accelerants (e.g., Octyl Trimethyl Ammonium (B1175870) Chloride)

The interaction of this compound with surfactants and cationic accelerants can significantly influence the dyeing process. Surfactants are often added to the dyebath as leveling agents, dispersants, or refining agents to improve the dyeing properties. mdpi.com The interaction between the dye and surfactant molecules can involve electrostatic forces, hydrogen bonding, and van der Waals forces. researchgate.net

Studies have shown that cationic accelerants, such as octyl trimethyl ammonium chloride, can be highly effective in the dyeing of fibers like silk with reactive dyes. researchgate.netresearchgate.net These accelerants can cause the dye molecules to assemble into larger particles, which can enhance the dyeing rate and fixation. researchgate.net The interaction between the dye molecules and the accelerant is influenced by temperature, with the interaction becoming weaker at higher temperatures. researchgate.net The use of such accelerants can lead to a significant increase in dye-uptake rates. researchgate.netresearchgate.net

The interaction between anionic dyes and cationic surfactants, like cetyltrimethylammonium bromide (CTAB), has been studied using various methods. researchgate.net These interactions can lead to the formation of mixed micelles, which can affect the solubilization and aggregation of the dye. nepjol.infonepjol.info

Polyelectrolyte-Dye Interactions and Complex Formation

Polyelectrolytes, which are polymers with repeating ionizable groups, can interact with dye molecules to form polyelectrolyte-dye complexes. mdpi.comencyclopedia.pub These interactions are primarily driven by strong electrostatic attractions between the oppositely charged polyelectrolyte and dye ions, but can also involve hydrogen bonding and van der Waals forces. mdpi.commdpi.com

The interaction between an anionic dye like Reactive Yellow and a cationic polyelectrolyte can lead to the formation of complexes with modified physicochemical properties. mdpi.comencyclopedia.pub The formation of these complexes is spontaneous and can be influenced by factors such as pH, ionic strength, and the molecular structure of both the dye and the polyelectrolyte. mdpi.comresearchgate.net

The binding constant (Kb) of the complexation between Reactive Yellow and a polymer like polyvinylpyrrolidone (B124986) (PVP) has been shown to decrease with an increase in temperature, indicating that the binding process is more spontaneous at lower temperatures. researchgate.net The interaction can also be affected by the presence of electrolytes and the pH of the solution. researchgate.net These interactions are significant for applications such as dye removal from wastewater. researchgate.net

Surface Functionalization of Inorganic Materials by this compound

Reactive dyes can be used to functionalize the surfaces of inorganic materials, altering their surface properties for various applications. This process often involves the adsorption or chemical grafting of the dye onto the surface of materials like silica (B1680970), alumina, or their composites. researchgate.netresearchgate.net

The adsorption of reactive dyes onto these surfaces can be influenced by the surface charge of the material. For instance, the presence of C.I. Reactive Black 5 has been shown to change the surface charge density of silica-alumina mixed oxides. researchgate.net The introduction of aluminum into a silica structure can create Lewis acidic centers that interact more strongly with negatively charged dye molecules. researchgate.net

The surface of inorganic materials like silica can be modified to enhance their interaction with dyes. For example, silica surfaces, which are typically negatively charged, can be treated with a surface activating agent to reverse the net charge to positive, thereby facilitating the adsorption of anionic dyes. google.comgoogle.com Amine functionalization of inorganic adsorbents is another common strategy to increase the number of active sites for the adsorption of anionic dyes. mdpi.comresearchgate.net

The table below summarizes the key interactions and their characteristics discussed in this article.

Interaction SystemKey MechanismsInfluencing FactorsSignificance
This compound & Cellulosic Fibers Covalent bond formation, Adsorption, DiffusionpH, Temperature, Electrolyte concentration, Alkali concentrationPermanent coloration of textiles with high wash fastness. colorflixdyechem.comriacolor.com
This compound & Surfactants/Cationic Accelerants Micelle formation, Dye assembly, Electrostatic interactionsTemperature, Surfactant concentration, Type of surfactantImproved dyeing rates and fixation, enhanced leveling. mdpi.comresearchgate.netresearchgate.net
This compound & Polyelectrolytes Electrostatic attraction, Hydrogen bonding, van der Waals forcespH, Ionic strength, Temperature, Molecular structureFormation of complexes for applications like dye removal. mdpi.comresearchgate.net
This compound & Inorganic Materials Adsorption, Chemical grafting, Electrostatic interactionsSurface charge, Surface functionalization (e.g., amination), pHModification of material surfaces for various applications. researchgate.netresearchgate.netmdpi.com

Modification of Nanostructured Metal Oxides (e.g., Gallium Oxyhydroxide)

This compound, a water-soluble dye, has been instrumental in modifying nanostructured gallium oxyhydroxide (GaOOH). This modification aims to enhance the stability of these nanostructures in aqueous solutions, a crucial factor for their application in fields like energy storage and biomedical imaging. aip.org The process involves the chemical functionalization of the GaOOH nanostructures with the dye, which can be achieved through both in-situ and ex-situ methods. aip.org

In the ex-situ treatment, pre-synthesized GaOOH particles are exposed to a solution containing this compound. aip.org Characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the successful modification. SEM analysis reveals changes in the size of the nanoparticles after the dye modification, while XPS confirms the presence of the dye on the surface of the nanostructured material. aip.org A significant outcome of this modification is the remarkable stability of the resulting dye-modified GaOOH particles in aqueous solutions, with no leaching of the dye observed even after sonication. aip.org This stability is vital for the practical use of these materials in various water-based applications. aip.orgacs.org

The interaction between the reactive dye and the metal oxide is facilitated by the dye's structure, which typically includes an electrophilic reactive group. This group can form a covalent bond with the hydroxyl groups present on the surface of the oxide material. aip.org This strong bonding contributes to the enhanced stability of the functionalized nanoparticles. aip.org

Environmental Fate and Distribution Dynamics of this compound

The environmental fate of this compound is a significant concern due to its widespread use in the textile industry and its potential to enter various environmental compartments. iwaponline.com Its high water solubility facilitates its dispersal in aquatic systems. iwaponline.comontosight.ai

Persistence and Recalcitrance in Aquatic Systems

This compound, like many other reactive azo dyes, is known for its persistence in aquatic environments. iwaponline.comelsevier.es The complex aromatic structure and the presence of stable azo linkages make these dyes resistant to biodegradation. elsevier.esacs.orgnih.gov This recalcitrant nature means they are not easily broken down by conventional wastewater treatment processes, leading to their accumulation in water bodies. derpharmachemica.comopenbiotechnologyjournal.com

Studies have shown that under certain conditions, the degradation of similar reactive dyes can be slow. For instance, a study on Reactive Yellow 176 Ester, a structural analogue, indicated that it is not readily biodegradable. europa.eu The half-life of such dyes can vary significantly depending on environmental factors like pH. For example, the hydrolysis half-life of Reactive Yellow 176 Ester was found to be over a year at pH 4, but decreased to 18.9 days at pH 7 and less than a day at pH 9. europa.eu This highlights the influence of environmental conditions on the persistence of these compounds. The discharge of effluents containing this compound can lead to aesthetic issues such as coloration of water, and more significantly, can reduce light penetration, thereby affecting aquatic photosynthesis. derpharmachemica.comnih.gov

Sorption and Leaching Behavior in Soil and Sediment Matrices

The behavior of this compound in soil and sediment is influenced by sorption and leaching processes. Due to its high water solubility, there is a potential for it to leach from soil into groundwater. industrialchemicals.gov.au However, interactions with soil and sediment components can mitigate this.

Some reactive dyes have been observed to not adsorb significantly to sludge in model systems. industrialchemicals.gov.au Conversely, precipitation with ions like calcium can lead to their removal from the water column and deposition in sediments. industrialchemicals.gov.au The adsorption of reactive dyes onto materials like activated carbon is influenced by factors such as pH and the presence of other ions. psu.edu For instance, the adsorption of some reactive dyes on activated carbon is more favorable under acidic conditions. psu.edu

The potential for leaching is a concern, especially in landfill scenarios where dye-containing sludge might be disposed of. industrialchemicals.gov.au Secured landfills are recommended to minimize the risk of the dye leaching into the water table. industrialchemicals.gov.au The interaction with soil matrices is complex, with potential for both sorption to soil particles and transport with water flow.

Bioaccumulation Potential in Microbial Ecosystems

The bioaccumulation of reactive dyes like this compound in microbial ecosystems is a critical aspect of their environmental impact. iwaponline.com Bioaccumulation refers to the uptake and concentration of a substance in an organism. While water-soluble dyes are generally considered to have less bioaccumulation potential than non-ionic dyes, the possibility still exists. openbiotechnologyjournal.com

Microorganisms can interact with reactive dyes through two primary mechanisms: biosorption and biodegradation. ijcmas.com Biosorption is a passive process where the dye molecules bind to the surface of the microbial cells. ijcmas.comnih.gov Various microbial species, including bacteria and fungi, have been shown to adsorb reactive dyes. ijcmas.com For example, Aspergillus fumigatus has demonstrated the ability to uptake Reactive Yellow. researchgate.net The efficiency of this process can be influenced by factors like the initial dye concentration. researchgate.net

Biodegradation involves the metabolic breakdown of the dye by microorganisms. kwarastatepolytechnic.edu.ng This process can lead to the decolorization of the dye and its conversion into other compounds. kwarastatepolytechnic.edu.ng However, the breakdown of azo dyes can sometimes result in the formation of potentially harmful aromatic amines. iwaponline.com Studies have identified various microorganisms, such as Bacillus spp. and Pleurotus pulmonarius, that are capable of degrading reactive yellow dyes. kwarastatepolytechnic.edu.ngsciepub.com The presence of these microorganisms in the environment plays a crucial role in the natural attenuation of these pollutants.

Table 1: Microbial Uptake of Reactive Dyes This table is interactive. You can sort the columns by clicking on the headers.

Microorganism Reactive Dye Uptake Capacity (mg/g) Initial Dye Concentration (mg/L) Reference
Aspergillus fumigatus Reactive Yellow 95 500 researchgate.net
Aspergillus fumigatus Reactive Yellow 108.7 2000 researchgate.net
Candida tropicalis Remazol Blue 111.9 ~700 researchgate.net
Candida tropicalis Reactive Black 101.9 ~700 researchgate.net
Candida tropicalis Reactive Red 79.3 ~700 researchgate.net

Advanced Analytical and Spectroscopic Methodologies in Reactive Yellow 3 Research

UV-Visible Spectrophotometry for Quantification and Kinetic Monitoring

UV-Visible spectrophotometry is a cornerstone technique in the study of colored compounds like Reactive Yellow 3. It is instrumental in both the quantitative analysis of the dye in aqueous solutions and in monitoring the kinetics of its degradation or decolorization over time.

Absorbance Spectrum Analysis and Decolorization Rate Determination

The absorbance spectrum of a reactive dye in the ultraviolet (UV) and visible regions provides critical information. The peak in the visible region is due to the chromophoric groups, such as azo bonds (-N=N-), which are responsible for the dye's color. worldwidejournals.com The position of this peak, known as the maximum absorbance wavelength (λmax), is characteristic of the dye. For various reactive yellow dyes, this value is typically observed in the range of 415 nm to 446 nm. worldwidejournals.comresearchgate.net For instance, Reactive Yellow 145, a related azo dye, exhibits a λmax at 420 nm. uobaghdad.edu.iq

The intensity of the absorbance at λmax is directly proportional to the concentration of the dye in the solution, a principle governed by the Beer-Lambert law. This relationship is fundamental for quantifying the dye and for determining the rate of decolorization during degradation processes. By measuring the decrease in absorbance at λmax over time, researchers can calculate the decolorization efficiency. nih.gov For example, in a study on the photocatalytic degradation of Reactive Yellow 145, 99.8% discoloration was achieved within 30 minutes of visible light irradiation. nih.gov Similarly, another study using an H2O2/TiO2/UV process reported a maximum removal efficiency of 93.7% for a reactive yellow dye after 120 minutes. rdd.edu.iq

The kinetics of the decolorization process, often following pseudo-first-order kinetics, can be determined by plotting the natural logarithm of the ratio of initial concentration to the concentration at time 't' versus time. uobaghdad.edu.iqmdpi.com

Table 1: UV-Visible Spectrophotometry Data for Reactive Yellow Dyes

Dye Name λmax (nm) Decolorization Conditions Decolorization Efficiency (%) Reference
Reactive Yellow GR 415 Not specified Not specified worldwidejournals.com
Reactive Yellow 145 419 15GQD–TiO2-300, visible light 99.8 (in 30 min) nih.gov
Reactive Yellow Dye 420 H2O2/TiO2/UV, continuous reactor 91.552 uobaghdad.edu.iq

Band Gap Energy Determination for Photocatalytic Materials

In the context of photocatalytic degradation of this compound, UV-Visible Diffuse Reflectance Spectroscopy (DRS) is employed to determine the optical properties of the semiconductor photocatalyst, most notably its band gap energy (Eg). The band gap energy is a crucial parameter that dictates the photocatalyst's ability to absorb light and generate the reactive oxygen species necessary for dye degradation. mdpi.com

The band gap energy is typically estimated from the absorbance data using a Tauc plot, which involves plotting (αhν)^n versus the photon energy (hν), where α is the absorption coefficient and 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). acs.orgresearchgate.net The band gap of a common photocatalyst like titanium dioxide (TiO2) is around 3.19 eV. nih.gov Modifications to the photocatalyst, such as doping or creating nanocomposites, can alter the band gap. For instance, incorporating graphene quantum dots (GQDs) into TiO2 was shown to reduce the band gap to 2.91 eV, enhancing its activity under visible light. nih.gov Similarly, phosphorus-doped carbon nitride materials have shown calculated band gaps ranging from 2.85 eV to 2.99 eV. acs.orgacs.org

Table 2: Band Gap Energies of Various Photocatalysts

Photocatalyst Method of Determination Band Gap Energy (eV) Reference
TiO2 Tauc's Plot 3.19 nih.gov
15GQD–TiO2-300 Tauc's Plot 2.91 nih.gov
Carbon Nitride (CN) Tauc's Plot 2.95 acs.orgacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. In the study of this compound, it is used to confirm the chemical structure of the dye and to analyze the changes in its structure during degradation processes.

Functional Group Analysis of this compound and its Degradation Products

The FTIR spectrum of an untreated reactive yellow dye reveals characteristic absorption bands corresponding to its various functional groups. For azo dyes, a key peak is that of the N=N stretching vibration. mdpi.com For example, in Reactive Yellow 18, this peak appears at 1559.9 cm⁻¹. mdpi.com Other typical peaks include N-H stretching (around 3421.7 cm⁻¹) and C=O stretching. mdpi.com In the case of Teff Straw Activated Carbon used for adsorbing Reactive Yellow 145, functional groups like hydroxyl (-OH) and carboxylic acid were identified at bands such as 3725 cm⁻¹ and 1728 cm⁻¹. mdpi.com

During degradation, the disappearance or reduction in the intensity of specific peaks, particularly the azo bond peak, indicates the breakdown of the chromophore, which is consistent with the decolorization of the dye. mdpi.com The appearance of new peaks can signify the formation of degradation intermediates and final products. For instance, the analysis of degradation products of Reactive Yellow 145 showed changes in the FTIR spectrum, indicating the breakdown of the original dye structure into smaller, non-toxic products. researchgate.net The complete degradation is often confirmed by the disappearance of the primary functional group peaks of the parent dye molecule. mdpi.com

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating the complex mixture of compounds that can be formed during the degradation of this compound. When coupled with a powerful identification technique like mass spectrometry, it allows for the precise identification of these degradation byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound degradation, this technique is used to identify the low molecular weight metabolites formed during biological or chemical treatment processes. The sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

A study on the biodegradation of Reactive Yellow-145 identified several metabolites using GC-MS analysis. researchgate.net These included compounds that are generally considered less toxic than the parent dye, indicating successful detoxification. researchgate.net

Table 3: Volatile Metabolites of Reactive Yellow 145 Identified by GC-MS

Metabolite Potential Application/Characteristic Reference
2-Cyclohexen-1-ol Industrial applications researchgate.net
5-Nitroso-2, 4, 6-triaminopyrimidine Used in manufacturing drugs researchgate.net
Octahydroquinoline-9-hydroxyperoxide Used in manufacturing drugs researchgate.net
Tetramethyl-2-hexadecen-1-ol Antimicrobial and antioxidant researchgate.net
9-Octadecanoic acid, methyl ester Antimicrobial and antioxidant researchgate.net

The identification of such metabolites is crucial for understanding the degradation pathway and for assessing the environmental safety of the treated effluent. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying the non-volatile intermediate compounds formed during the degradation of azo dyes like this compound. nih.gov The technique separates the complex mixture of by-products using liquid chromatography, after which mass spectrometry provides high-resolution mass data, enabling the elucidation of their chemical structures. rsc.org

In studies on the degradation of similar dyes, such as Reactive Yellow 160A, LC-MS/MS analysis has been pivotal in proposing degradation pathways. mdpi.com The azo bonds are often the initial point of attack by hydroxyl radicals, leading to the fragmentation of the parent dye molecule. mdpi.com Subsequent reactions involve the cleavage of various substituents from the aromatic rings, forming a series of smaller organic molecules. mdpi.com These intermediates are eventually mineralized into carbon dioxide and water. mdpi.com

Research findings have identified several intermediate products during the photocatalytic degradation of Reactive Yellow 160A. These findings are illustrative of the types of non-volatile intermediates that could be expected from the breakdown of this compound.

Table 1: Intermediates Identified by LC-MS during Reactive Yellow 160A Degradation mdpi.com

m/z (mass-to-charge ratio) Proposed Intermediate Compound
120.01 N-methyleneaniline
179.90 Phthalic acid derivative
210.08 Hydroxylated aromatic intermediate

This analytical approach provides critical insights into the reaction mechanisms, helping researchers to optimize degradation processes and ensure the complete breakdown of the dye into non-toxic end products.

X-ray Diffraction (XRD) for Adsorbent and Catalyst Crystalline Structure

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure of materials employed as adsorbents and catalysts in the removal and degradation of dyes. rsc.org It provides information on the crystallographic structure, phase purity, and degree of crystallinity of a material, which are critical factors influencing its performance.

In the context of Reactive Yellow dye removal, XRD is used to characterize materials such as zeolites, activated carbon, and metal oxide photocatalysts. rsdjournal.orgmdpi.com For instance, in a study involving the adsorption of Reactive Yellow BF-3R dye, XRD analysis was used to confirm that modification of NaY zeolite with cetyltrimethylammonium bromide (CTABr) did not alter the fundamental crystalline structure of the zeolite. rsdjournal.orgrsdjournal.org Similarly, when Teff straw was used to prepare activated carbon for the removal of Reactive Yellow 145, the XRD pattern showed a broad peak, indicating a largely amorphous structure with some crystalline domains. mdpi.com

Changes in the XRD pattern of an adsorbent after dye adsorption can indicate interactions between the dye and the material. A decrease in the intensity of diffraction peaks may suggest that the dye has been adsorbed onto the surface layers of the crystalline structure. iosrjournals.org

Table 2: XRD Findings for Materials Used in Reactive Yellow Dye Removal

Material Dye Key XRD Finding
NaY Zeolite Reactive Yellow BF-3R The crystalline structure was maintained after modification with CTABr. rsdjournal.orgrsdjournal.org
Teff Straw Activated Carbon Reactive Yellow 145 The material exhibited a largely amorphous structure with a small crystalline peak. mdpi.com

Scanning Electron Microscopy (SEM) for Morphological Characterization of Adsorbents/Catalysts

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology, texture, and porosity of adsorbents and catalysts. mdpi.com These physical characteristics are paramount as they directly impact the available surface area for adsorption and catalytic reactions. researchgate.net

In research focused on dye removal, SEM analysis reveals the intricate surface features of materials before and after the treatment process. For Teff Straw Activated Carbon (TSAC) used in the removal of Reactive Yellow 145, SEM images confirmed the development of a porous structure after activation, which is essential for effective adsorption. mdpi.com Studies on various other adsorbents have shown that materials can possess unique surface morphologies, from the layered structure of bentonite (B74815) to the fibrous nature of certain biocomposites. researchgate.netajchem-a.com

The characterization of surface morphology is crucial because it influences the accessibility of active sites to dye molecules. mdpi.com A well-developed porous structure with a high surface area generally leads to enhanced removal efficiency. rsc.org SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, provides both visual and elemental information about the adsorbent's surface. longdom.org

Table 3: Morphological Characteristics of Adsorbents Observed via SEM

Adsorbent/Catalyst Application Morphological Description
Teff Straw Activated Carbon Adsorption of Reactive Yellow 145 Revealed a porous surface structure crucial for adsorption. mdpi.com
ZnO Structures Photocatalytic Degradation of Dyes Various morphologies, including spherical flower-like structures, were synthesized and observed. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the outermost layers (typically 1-10 nm) of a material. mdpi.com This makes it exceptionally valuable for studying the surface chemistry of adsorbents and catalysts involved in dye degradation.

XPS can be used to confirm the successful modification of a material's surface or to investigate the mechanism of interaction between the dye and the catalyst. For example, in studies involving metal-doped catalysts, XPS can verify the oxidation state of the metal ions on the catalyst surface, which is often critical to its catalytic activity. frontiersin.org After a degradation reaction, XPS can detect changes in the surface chemistry of the catalyst, such as the formation of new functional groups or the adsorption of dye fragments, providing insights into the reaction mechanism and potential catalyst deactivation pathways. researchgate.net Although direct XPS studies on this compound are not abundant, the principles are widely applied in related fields, such as analyzing surface treatments on fabrics or studying the degradation of other organic pollutants. mdpi.comazom.com

Table 4: Representative Applications of XPS in Material Surface Analysis

Material/System Purpose of XPS Analysis Typical Findings
Modified Iron Oxide Pigments Characterize surface coating Confirmed chemical bonding between the iron oxide, a SiO2 layer, and a silane (B1218182) coupling agent. researchgate.net
Cu-doped Cotton Textile Determine the chemical state of copper Revealed the presence of Cu(II) ions and the formation of Cu-O coordination bonds on the textile surface. frontiersin.org

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment

While techniques like LC-MS identify individual degradation by-products, Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) analyses provide a broader measure of water quality and the extent of mineralization. Mineralization refers to the complete conversion of organic pollutants into inorganic substances like CO₂, water, and mineral acids.

COD measures the amount of oxygen required to chemically oxidize the organic compounds in a water sample. mdpi.com TOC, as the name suggests, measures the total amount of organically bound carbon. youtube.com A reduction in COD and TOC values during a degradation process indicates the removal of organic pollutants from the solution. Comparing the percentage of dye decolorization with the percentage of COD/TOC reduction is crucial; high decolorization with low COD/TOC removal implies that the parent dye molecule has been broken down into smaller organic intermediates, but not fully mineralized. elsevier.es

In a study on the degradation of Reactive Yellow 17, the S₂O₈²⁻/Fe²⁺/UV process resulted in nearly 100% dye degradation within 60 minutes, with a corresponding mineralization of 68.2% based on COD removal and 49.4% based on TOC removal. elsevier.es Similarly, the sonolytic ozonation of C.I. Reactive Yellow 84 showed that a combination of ultrasound and ozone was significantly more effective at TOC reduction than either method alone. nih.gov

Table 5: Mineralization Data for Reactive Yellow Dyes from Degradation Studies

Dye Treatment Process Time (min) COD Removal (%) TOC Removal (%)
Reactive Yellow 17 S₂O₈²⁻/Fe²⁺/UV 60 68.2 49.4
Reactive Yellow 84 Sonolytic Ozonation Not Specified Not Specified Showed significant TOC reduction with combined US/O₃

These analyses are vital for evaluating the true effectiveness of a wastewater treatment technology, ensuring that it not only removes color but also eliminates the organic load from the effluent. concawe.euresearchgate.net

Process Optimization and Engineering Principles in Reactive Yellow 3 Treatment Research

Influence of pH on Reaction Efficiency and Adsorption Capacity

The pH of the aqueous solution is a critical parameter influencing the efficiency of Reactive Yellow 3 (RY3) removal, affecting both the surface chemistry of the adsorbent/catalyst and the ionization state of the dye molecule. Research across various treatment technologies consistently demonstrates that acidic conditions are generally favorable for the degradation and adsorption of reactive dyes.

In photocatalytic degradation studies, the maximum decolorization of reactive yellow dyes is often observed at an acidic pH. For instance, the photocatalytic degradation of Reactive Yellow 145 (a related reactive dye) using TiO2-coated non-woven fibers reached its peak efficiency at pH 3. scirp.orgscirp.org This is attributed to the surface charge of the TiO2 catalyst, which is positive at low pH, facilitating the adsorption of the anionic dye molecules. scirp.org The enhanced adsorption leads to a higher concentration of the dye on the catalyst surface, where the photogenerated hydroxyl radicals, the primary oxidizing species, can effectively degrade it. scirp.org Similarly, in advanced oxidation processes (AOPs) like the O3/Fenton system, the highest degradation rate for Reactive Yellow X-RG was achieved at a pH of 3. iwaponline.com This is because acidic conditions (pH 2-4) are optimal for the Fenton reaction, which promotes the formation of highly reactive hydroxyl radicals. iwaponline.com As the pH increases, the precipitation of iron ions as hydroxides reduces the catalytic activity and, consequently, the degradation efficiency. iwaponline.com

The trend of higher efficiency in acidic media is also prevalent in adsorption processes. For the removal of Reactive Yellow 145 using activated carbon derived from fire stick wood, the percentage of dye removal peaked at a pH of 6. wisdomlib.org In another study, the adsorption of Reactive Yellow 145 by peanut shell powder was most effective at a pH of 2. muq.ac.ir The enhanced adsorption at lower pH values is often due to the electrostatic attraction between the positively charged surface of the adsorbent and the anionic dye molecules. researchgate.net Conversely, at higher pH levels, the adsorbent surface becomes negatively charged, leading to electrostatic repulsion with the dye anions and a subsequent decrease in adsorption capacity. scirp.orgresearchgate.net

However, there are exceptions. For the adsorption of Remazol Yellow RR on chitosan-treated cotton fabric, the greatest adsorption was reported at pH 4. tlr-journal.com In another case, using animal bone meal as an adsorbent for Reactive Yellow 84, the maximum adsorption occurred at a near-neutral pH of 6.6, with efficiency decreasing in both acidic and basic conditions. jmaterenvironsci.com This suggests that the optimal pH is not universally acidic and depends on the specific adsorbent material and its surface properties.

Table 1: Optimal pH Conditions for Reactive Yellow Dye Treatment

Reactive DyeTreatment MethodOptimal pHReference
Reactive Yellow 145Photocatalytic Degradation (TiO2)3 scirp.orgscirp.org
Reactive Yellow X-RGO3/Fenton System3 iwaponline.com
Reactive Yellow 17S2O82−/Fe2+/UV3 elsevier.es
Reactive Yellow 145Adsorption (Peanut Shell Powder)2 muq.ac.ir
Reactive Yellow 145Adsorption (Activated Carbon)6 wisdomlib.org
Remazol Yellow RRAdsorption (Chitosan-treated cotton)4 tlr-journal.com
Reactive Yellow 84Adsorption (Animal Bone Meal)6.6 jmaterenvironsci.com

Optimization of Initial this compound Concentration for Remediation Processes

The initial concentration of this compound is a significant factor in determining the efficiency and rate of remediation processes. Generally, an increase in the initial dye concentration tends to decrease the percentage of removal, although the absolute amount of dye removed per unit of adsorbent/catalyst may increase.

In adsorption studies, the effect of initial concentration is twofold. While the percentage of removal often decreases with increasing initial concentration, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) tends to increase. This is because a higher concentration gradient provides a greater driving force for the transfer of dye molecules from the solution to the adsorbent surface. ajchem-a.com For example, in the removal of a reactive yellow dye using hydrogel nanocomposites, the adsorption capacity increased as the initial dye concentration was raised from 25 to 150 mg/L. ajchem-a.com However, at very high concentrations, the active sites on the adsorbent can become saturated, leading to a plateau in adsorption capacity.

The optimization of initial dye concentration is therefore a balance between achieving a high removal percentage and maximizing the use of the adsorbent or catalyst. The optimal initial concentration will depend on the specific treatment process, the properties of the adsorbent/catalyst, and the desired level of treatment.

Table 2: Effect of Initial Concentration on Reactive Yellow Dye Removal

Reactive DyeTreatment MethodEffect of Increasing Initial ConcentrationReference
Reactive Yellow 18Gamma RadiationDecreased degradation efficiency (99% at 30 mg/L to 70% at 90 mg/L) mdpi.com
Reactive Yellow X-RGO3/Fenton SystemDecreased degradation efficiency iwaponline.com
Reactive Yellow DyeAdsorption (Hydrogel Nanocomposites)Increased adsorption capacity ajchem-a.com
Reactive Yellow 145Adsorption (Teff Straw Activated Carbon)Increased percentage of removal mdpi.com

Determination of Optimal Contact Time and Reactor Residence Time

The contact time, or residence time in continuous systems, is a crucial parameter that dictates the extent of interaction between this compound and the treatment medium (adsorbent or catalyst). Sufficient contact time is necessary to achieve equilibrium in adsorption processes or to allow for the completion of degradation reactions.

In batch adsorption studies, the removal of reactive yellow dyes typically increases with contact time until it reaches a plateau, at which point the adsorbent is considered to have reached its equilibrium capacity. For instance, in the removal of a reactive yellow dye using hydrogel nanocomposites, the optimal contact time for maximum adsorption was found to be 90 minutes. ajchem-a.com Similarly, for the adsorption of Reactive Yellow 145 onto activated carbon from fire stick wood, an agitation time of 110 minutes was determined to be optimal. wisdomlib.org The initial rapid phase of adsorption is often attributed to the abundance of available active sites on the adsorbent surface, which gradually become saturated over time.

In degradation processes, the required time for effective removal can vary significantly depending on the technology. For the photocatalytic degradation of a commercial reactive azo dye in a miniaturized reactor, about 98% degradation was achieved after 100 minutes in a stopped-flow system. tandfonline.com In contrast, a continuous flow system achieved only 15% degradation, highlighting the importance of residence time. tandfonline.com The degradation of Reactive Yellow 17 using the S2O82−/Fe2+/UV process achieved 95.4% removal within just 20 minutes. elsevier.es

The determination of the optimal contact time is essential for process efficiency and economic viability. A shorter contact time is generally preferred for practical applications as it allows for a higher throughput of wastewater.

Effects of Adsorbent/Catalyst Dosage and Loading on Removal Efficiency

The dosage or loading of the adsorbent or catalyst is a key operational parameter that directly influences the removal efficiency of this compound. In general, increasing the adsorbent/catalyst dosage provides more active sites for adsorption or reaction, leading to a higher percentage of dye removal.

In adsorption processes, an increase in the adsorbent dosage typically results in a higher percentage of dye removal due to the increased surface area and availability of adsorption sites. For example, in the removal of Reactive Yellow 145 using activated carbon, the dye removal percentage increased from 40% to 90.32% as the adsorbent dosage was increased from 0.1 to 0.4 g. wisdomlib.org Similarly, for the removal of reactive dyes using peanut shell powder, the adsorption ratios increased as the powder dosage was raised. muq.ac.ir However, beyond a certain point, the increase in removal efficiency may become marginal, and the adsorption capacity (dye removed per unit mass of adsorbent) may decrease. This is because at higher dosages, there can be an oversaturation of active sites and potential aggregation of adsorbent particles, which reduces the effective surface area.

In catalytic degradation processes, the catalyst loading plays a similar role. An increase in catalyst loading generally enhances the degradation rate up to a certain limit. For instance, in the photocatalytic degradation of Reactive Violet 5 (a related azo dye), increasing the catalyst load from 0 to 3 g/L significantly accelerated the decolorization. mdpi.com However, an excessive amount of catalyst can lead to a decrease in efficiency due to light scattering and shielding effects, which reduce the penetration of UV light into the reactor. mdpi.com The optimal catalyst loading for the sono-photocatalytic degradation of Reactive Yellow 84 was found to be between 0.5 g/L and 1.0 g/L, depending on the specific catalyst used. nih.gov

Therefore, optimizing the adsorbent/catalyst dosage is crucial to maximize removal efficiency while minimizing material costs and potential negative effects from excessive loading.

Table 3: Optimal Adsorbent/Catalyst Dosage for Reactive Yellow Dye Removal

Reactive DyeTreatment Method/AdsorbentOptimal DosageReference
Reactive Yellow 145Adsorption (Activated Carbon)0.4 g wisdomlib.org
Reactive Dyes (including Yellow 14)Adsorption (Peanut Shell Powder)0.4 g/100 mL muq.ac.ir
Reactive Yellow 84Sono-photocatalysis (Fe/TiO2)0.5 - 1.0 g/L nih.gov
Reactive Yellow DyeAdsorption (Hydrogel Nanocomposites)0.05 g ajchem-a.com

Role of Temperature in Reaction Kinetics and Thermodynamics

Temperature plays a significant role in the treatment of this compound, influencing both the rate of reaction (kinetics) and the spontaneity and nature of the process (thermodynamics). The effect of temperature can vary depending on whether the process is primarily driven by adsorption or chemical degradation.

In adsorption processes, the effect of temperature is determined by the thermodynamic parameters of the system, namely enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). A positive ΔH° indicates an endothermic process, where an increase in temperature favors adsorption. For example, the adsorption of Reactive Yellow 84 onto animal bone meal was found to be endothermic, with a low enthalpy of adsorption of 2.52 kJ/mol. jmaterenvironsci.com Similarly, the biosorption of a reactive yellow dye using malt (B15192052) bagasse was also endothermic. aidic.it Conversely, a negative ΔH° signifies an exothermic process, where adsorption is more favorable at lower temperatures. The spontaneity of the adsorption process is indicated by a negative ΔG°.

In degradation processes, temperature generally has a positive effect on the reaction rate, as described by the Arrhenius equation. An increase in temperature typically leads to a higher rate constant and faster degradation. For instance, in the oxidation of Food Yellow 3 (a related azo dye) with hydrogen peroxide, the rate constant increased with increasing temperature. researchgate.net The degradation of the dye was significantly faster at 60°C compared to 25°C. researchgate.net However, in some photocatalytic processes, the effect of temperature can be less pronounced, as the primary driver of the reaction is the absorption of photons rather than thermal energy. tandfonline.com

Understanding the role of temperature is crucial for optimizing the energy consumption and efficiency of the treatment process. For endothermic processes, applying heat can enhance removal, while for exothermic processes, lower temperatures are more effective.

Impact of Co-existing Ions and Organic Matter on this compound Degradation

Wastewater from industrial processes rarely contains only the target pollutant. The presence of co-existing ions and organic matter can significantly impact the efficiency of this compound degradation and adsorption processes. These substances can compete with the dye for active sites on the adsorbent or catalyst, scavenge reactive radicals, or alter the solution chemistry.

In photocatalytic degradation, the presence of certain inorganic ions can either enhance or inhibit the process. For example, in the degradation of Reactive Yellow 145, sulfate (B86663) (SO4²⁻) and chloride (Cl⁻) ions were found to increase the photodegradation rate, while carbonate (CO3²⁻), bicarbonate (HCO3⁻), and acetate (B1210297) (CH3COO⁻) ions decreased it. scirp.orgscirp.org The inhibitory effect is often attributed to the scavenging of hydroxyl radicals by these ions or their competition with the dye for adsorption on the catalyst surface. scirp.org Similarly, the presence of humic acid, a common form of organic matter, can decrease the degradation efficiency of reactive dyes by acting as a scavenger for reactive oxygen species. rimpacts.com

In adsorption processes, the presence of co-existing ions can also interfere with dye removal. For instance, in the adsorption of Reactive Yellow 2 by modified multiwall carbon nanotubes, the presence of sodium chloride (NaCl) had a minor negative effect on the adsorption capacity. mdpi.com This suggests that the adsorption mechanism may be less susceptible to ionic strength effects in some cases.

The impact of co-existing species is a critical consideration for the practical application of any treatment technology, as it can significantly affect its performance in real-world scenarios.

Reactor Design and Operational Parameters in Continuous Flow Systems

The design and operation of reactors are crucial for the successful implementation of this compound treatment in continuous flow systems, which are more practical for industrial applications than batch processes. Key parameters include the reactor configuration, flow rate, and the method of catalyst/adsorbent immobilization.

For photocatalytic processes, various reactor designs have been investigated, including those with immobilized catalysts to prevent the need for post-treatment separation. A study on the photocatalytic degradation of a commercial reactive azo dye utilized a miniaturized reactor with an interchangeable TiO2 nanofilm. tandfonline.com In this system, the degradation efficiency was highly dependent on the flow rate, with lower flow rates allowing for longer residence times and thus higher degradation. tandfonline.com Specifically, increasing the flow rate from 0.05 to 0.2 ml/s led to a decrease in the degradation rate. tandfonline.com

In another study on the continuous decolorization of a reactive yellow dye using an advanced oxidation reactor (H2O2/TiO2/UV), the removal efficiency was also found to be inversely related to the flow rate. researchgate.net The maximum removal efficiency of 91.55% was achieved at the lowest tested flow rate of 5 L/h. researchgate.net The study also highlighted that the rate of degradation decreased with an increase in the flow rate but increased with an increase in the number of UV lamps (i.e., higher light intensity). researchgate.net

The design of the reactor must ensure efficient contact between the pollutant, the catalyst/adsorbent, and, in the case of photocatalysis, the light source. The choice of operational parameters, particularly the flow rate, represents a trade-off between treatment efficiency and throughput. A lower flow rate generally leads to higher removal but a lower volume of treated effluent per unit of time. Therefore, optimizing reactor design and operational parameters is essential for achieving both effective and economically viable treatment of this compound in continuous flow systems.

Emerging Research Avenues and Future Directions for Reactive Yellow 3 Studies

Development of Sustainable and Cost-Effective Remediation Technologies

The textile industry is a major consumer of water and producer of wastewater, which often contains unfixed reactive dyes like RY3. mdpi.com The complex aromatic structure of these dyes makes them resistant to conventional biological treatment methods. mdpi.com Consequently, a significant area of research is focused on developing sustainable and cost-effective remediation technologies.

Constructed wetlands (CWs) are being explored as a cost-effective and environmentally friendly alternative for treating dye-laden wastewater. mdpi.com These systems utilize natural processes involving soil adsorption, microbial degradation, and plant uptake to remove pollutants. mdpi.com Studies have investigated the use of plants like cattail and papyrus in lab-scale CWs for the removal of Reactive Yellow 86, a related azo dye, demonstrating the potential of phytoremediation. mdpi.com

Another avenue of research is the use of low-cost and readily available adsorbents. For instance, Luffa cylindrica, a natural and non-conventional adsorbent, has shown promise in removing azo dye mixtures from water. mdpi.com Research has demonstrated its capacity to adsorb a significant amount of dye, with the process being influenced by factors such as adsorbent dose, dye concentration, and contact time. mdpi.com Similarly, the use of slag-based geopolymer cement is being investigated as an inexpensive and environmentally safe method for decolorizing wastewater containing Reactive Yellow 145. ekb.eg

The economic feasibility of these technologies is a critical consideration. For example, the treatment cost for removing Reactive Yellow 160 using modified glauconite (B1166050) has been estimated, highlighting the potential for inexpensive industrial-scale application. dntb.gov.ua

Investigation of Advanced Materials for Enhanced Reactive Yellow 3 Adsorption and Catalysis

The development of advanced materials with superior adsorption and catalytic properties is a key focus in the remediation of RY3 from wastewater. These materials offer higher efficiency and selectivity compared to traditional methods.

Adsorption:

A variety of novel adsorbents are being synthesized and tested for their efficacy in removing azo dyes. These include:

Bio-nanocomposites: A bio-nanocomposite fabricated from whey protein nanofibrils and montmorillonite (B579905) nano-clay has demonstrated the ability to adsorb various classes of azo dyes, including reactive dyes. biorxiv.org

Modified Zeolites: Zeolite NaY modified with the surfactant cetyltrimethylammonium bromide (CTABr) has shown enhanced adsorption capacity for Reactive Yellow BF-3R. rsdjournal.org

Carbon-based Materials: Single-walled carbon nanotubes (SWCNTs) can adsorb reactive dyes like RY3 through electrostatic interactions. medchemexpress.com

Hydrogel Nanocomposites: Hydrogel nanocomposites incorporating sodium montmorillonite (MMT) nanofillers into poly N-isopropylacrylamide (poly (NIPAM)) and polyacrylic acid (poly (AAC)) hydrogels have been effective in removing reactive yellow dye. ajchem-a.com

Magnetic Nanoparticles: Azo-dye-functionalized superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for the removal of anionic dyes. rsc.org Similarly, nano-sized magnetite mesoporous carbon has been synthesized for the removal of Reactive Yellow 160. bohrium.com

Polyaniline/Clay Nanocomposites: These composites have been utilized for the adsorptive removal of methyl orange, another azo dye. mdpi.com

The following table summarizes the maximum adsorption capacities of some of these advanced materials for various reactive yellow dyes.

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Luffa cylindricaAzo Dye Mixture161.29 mdpi.com
Zeolite NaY_CTABrReactive Yellow BF-3R5.35 rsdjournal.org
Poly (AAC) nanocompositeReactive Yellow168.3 ajchem-a.com
Poly (NIPAM) nanocompositeReactive Yellow108.22 ajchem-a.com
Poly (NIPAM-co-AAC) nanocompositeReactive Yellow128.9 ajchem-a.com

Catalysis:

Advanced oxidation processes (AOPs) are powerful methods for degrading reactive dyes. iwaponline.comasianpubs.org These processes generate highly reactive hydroxyl radicals that can break down the complex dye molecules. derpharmachemica.com Research in this area includes:

Photocatalysis: The use of titanium dioxide (TiO2) as a photocatalyst, often in combination with UV light and hydrogen peroxide (H2O2), has been extensively studied for the degradation of reactive yellow dyes. uobaghdad.edu.iqresearchgate.netscirp.org The efficiency of this process is influenced by factors such as pH, H2O2 dosage, and initial dye concentration. uobaghdad.edu.iqresearchgate.netscirp.org

Fenton and Photo-Fenton Processes: These processes, which involve the use of iron salts and H2O2, are effective in decolorizing reactive yellow dyes. asianpubs.orgderpharmachemica.com The photo-Fenton process, which incorporates light, has been shown to be more efficient. asianpubs.org

Catalytic Degradation with Supported Catalysts: Fly ash supported iron ion catalysts have been used to catalyze the oxidation of reactive yellow dye by H2O2, achieving high discoloration and COD removal rates. sciengine.com

Integration of Computational Chemistry and Machine Learning for Predictive Modeling

Computational chemistry and machine learning are increasingly being integrated into the study of this compound to predict its behavior and optimize treatment processes. These approaches offer the potential to accelerate research and development by reducing the need for extensive and time-consuming laboratory experiments.

Predictive Modeling of Adsorption and Degradation:

Kinetic Modeling: Mathematical models have been developed to simulate the kinetics of laccase-catalyzed degradation of reactive dye mixtures, providing insights that can be used for design and simulation applications. nih.gov The discoloration of Reactive Yellow 145 has been fitted to various kinetic models, with the pseudo-first-order model providing the best fit for photocatalytic degradation. acs.org

Machine Learning Algorithms: Machine learning models, such as artificial neural networks (ANN), adaptive neuro-fuzzy inference systems (ANFIS), random forests, and support vector machines, are being used to predict the adsorption capacity of materials for reactive dyes. researchgate.net These models can capture complex nonlinear relationships between variables. researchgate.net For instance, ANFIS has shown high accuracy in predicting the adsorption of Reactive Yellow 81. researchgate.net

Computational Fluid Dynamics (CFD): CFD modeling has been used to validate experimental work on the decolorization of reactive dyes in microfluidic systems using the Fenton oxidation process. researchgate.net

Color Recipe Prediction:

Evolutionary Algorithms: Ant colony and genetic algorithms are being employed to predict color recipes for textile dyeing, aiming to minimize the color difference between the target and generated colors. aphrc.orgresearchgate.net These computational methods can improve color accuracy and reduce waste in the textile industry. aphrc.org

Artificial Neural Networks (ANN): ANN models have been developed to predict the tristimulus values (X, Y, Z) of a color based on the concentration of dyes, offering an alternative to the traditional Kubelka-Munk model. researchgate.net

The integration of these computational tools allows for a more efficient and targeted approach to research, from designing new materials for remediation to optimizing industrial dyeing processes.

Real-World Application of this compound Treatment Technologies in Industrial Settings

The ultimate goal of developing new remediation technologies is their successful implementation in industrial settings to treat textile wastewater containing this compound and other dyes. While much of the research is conducted at the lab scale, there is a growing emphasis on pilot-scale studies and the evaluation of technologies for real-world applicability.

Electrocoagulation: This technique has been tested for the treatment of textile effluent containing a mixture of reactive dyes, including Reactive Yellow 145. clinicsearchonline.org The study found that electrocoagulation can achieve high removal efficiency, particularly in alkaline conditions, and the treated wastewater could potentially be reused. clinicsearchonline.org

Constructed Wetlands: Although many studies are at the lab scale, the potential for using constructed wetlands for cost-effective treatment of dye wastewater is being recognized as a viable option for industrial application. mdpi.com

Advanced Oxidation Processes: The Fenton and photo-Fenton processes have been shown to be powerful methods for decolorizing industrial wastewater containing reactive dyes. asianpubs.orgresearchgate.net The optimization of these processes under various conditions is crucial for their industrial application. asianpubs.org A study on the photocatalytic degradation of Reactive Yellow dye in wastewater using the H2O2/TiO2/UV technique demonstrated high decolorization rates, suggesting its potential for treating industrial effluents. uobaghdad.edu.iqresearchgate.net

Adsorption on Low-Cost Materials: The use of natural and modified materials as adsorbents is being explored for its cost-effectiveness in industrial applications. dntb.gov.ua For example, a treatment system using glauconite for the removal of Reactive Yellow 160 was found to be inexpensive and suitable for industrial scale-up. dntb.gov.ua

The successful transition from laboratory research to industrial application requires consideration of factors such as cost-effectiveness, operational simplicity, and the ability to handle large volumes of wastewater with varying compositions.

Research into Minimizing Hydrolysis and Maximizing Fixation in Dyeing Processes

A significant challenge in the use of reactive dyes like this compound is the hydrolysis of the dye in the dyebath, which leads to a lower fixation rate on the textile fiber and increased dye content in the effluent. mdpi.commdpi.com Research is actively exploring ways to minimize hydrolysis and maximize the fixation efficiency, leading to more sustainable and economical dyeing processes.

Optimizing Dyeing Conditions: The fixation of reactive dyes is influenced by several factors, including temperature, pH, and salt concentration. kinnaird.edu.pk Research has shown that for certain reactive dyes, dyeing at elevated temperatures (e.g., 100°C or 140°C) under neutral pH conditions can lead to promising total fixation efficiencies. researchgate.net This approach also minimizes the risk of dye hydrolysis. researchgate.net

Salt-Free and Low-Salt Dyeing: The high salt concentrations typically used in reactive dyeing contribute to environmental pollution. "Salt-free" dyeing techniques are being developed, for instance, by treating cotton with a chitosan-poly(propylene imine) dendrimer, which has been shown to significantly improve dye uptake and reduce the need for salt. researchgate.net

Use of Alternative Solvents: Replacing water with non-nucleophilic green solvents in the dyeing process has been shown to eliminate dye hydrolysis. researchgate.net This solvent-based process required less dye and base, and no inorganic salts compared to conventional aqueous dyeing. researchgate.net

High Exhaust (HE) Dyes: HE dyes are designed to have higher exhaustion and fixation efficiencies, resulting in less unfixed dye in the effluent and reduced processing costs. kamaladyestuff.com

Dye Transfer Inhibitors (DTIs): The use of polymer dye transfer inhibitors in the wash-off process can lead to a more efficient, economical, and sustainable process by reducing water, energy, and time consumption. mdpi.com

The development of new reactive dyes with higher fixation rates is also an ongoing area of research. For example, a patent describes a reactive yellow dye with high washing fastness and an improved fixation ratio. google.com

The following table highlights some of the key factors and approaches being investigated to improve the fixation of reactive dyes.

ApproachKey Factor(s)Benefit(s)Reference(s)
Optimized Dyeing ConditionsTemperature, pHIncreased fixation, minimized hydrolysis kinnaird.edu.pkresearchgate.net
Salt-Free DyeingPre-treatment of cottonImproved dye uptake, elimination of salt researchgate.net
Alternative SolventsNon-nucleophilic green solventsElimination of hydrolysis, reduced chemical usage researchgate.net
High Exhaust (HE) DyesDye chemistryHigher fixation efficiency, reduced effluent pollution kamaladyestuff.com
Dye Transfer Inhibitors (DTIs)Polymer additives in wash-offReduced water, energy, and time consumption mdpi.com

These research efforts are paving the way for more sustainable and efficient dyeing processes that minimize the environmental impact of this compound and other reactive dyes.

Q & A

Q. What strategies validate the ecological relevance of lab-scale this compound degradation studies for real-world applications?

  • Methodological Answer : Scale-up experiments using pilot reactors (e.g., flow-through systems) and toxicity assays (e.g., Daphnia magna bioassays) assess practical feasibility. Lifecycle analysis (LCA) evaluates energy/chemical consumption versus environmental benefits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.